Product packaging for 4-Acetyl-1-benzyl-2-methylimidazole(Cat. No.:CAS No. 92007-22-2)

4-Acetyl-1-benzyl-2-methylimidazole

Cat. No.: B3361483
CAS No.: 92007-22-2
M. Wt: 214.26 g/mol
InChI Key: YNKDPLUKKFQWBM-UHFFFAOYSA-N
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Description

4-Acetyl-1-benzyl-2-methylimidazole is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B3361483 4-Acetyl-1-benzyl-2-methylimidazole CAS No. 92007-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzyl-2-methylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(16)13-9-15(11(2)14-13)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDPLUKKFQWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541904
Record name 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92007-22-2
Record name 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Acetyl-1-benzyl-2-methylimidazole, also known by its systematic name, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established synthetic routes to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OPubChem CID: 11615368[1]
Molecular Weight 200.24 g/mol PubChem CID: 11615368[1]
IUPAC Name 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone
Synonyms 5-Acetyl-1-benzylimidazole, 1-benzyl-5-acetyl-1H-imidazolePubChem CID: 11615368[1]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not currently available in the public domain.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic pathway involves the benzylation of a suitable imidazole precursor followed by the introduction of the acetyl group.

Synthesis of the Precursor: 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde

A key intermediate for the synthesis is 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

Methodology: To a mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol) in dimethylformamide (DMF, 100 ml) at 0°C, benzyl bromide (21.4 ml, 0.18 mol) is added carefully. The reaction mixture is allowed to warm to ambient temperature. Subsequently, the mixture is partitioned between ethyl acetate (EtOAc) and a saturated aqueous sodium hydrogen carbonate solution. The organic phase is separated, dried, and the solvent is removed by evaporation to yield the crude product as a mixture of regioisomers.[2]

Proposed Synthesis of this compound

A potential route to the final compound involves a Grignard reaction on the aldehyde precursor, followed by oxidation of the resulting secondary alcohol.

Step 1: Grignard Reaction to form 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol

This step would involve the reaction of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

General Protocol (Adapted from similar Grignard reactions): A solution of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is cooled in an ice bath. A solution of methylmagnesium bromide in the same solvent is then added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.[3][4]

Step 2: Oxidation to this compound

The secondary alcohol obtained from the Grignard reaction is then oxidized to the corresponding ketone.

General Protocol (Adapted from similar alcohol oxidations): The alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol, is dissolved in a suitable solvent such as dichloromethane or acetone. An oxidizing agent, for instance, manganese dioxide (MnO₂) or a chromium-based reagent like pyridinium chlorochromate (PCC), is added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography). The solid byproducts are then filtered off, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[5]

Potential Biological Activity

Direct pharmacological studies on this compound are not currently documented. However, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous pharmacologically active compounds.[6] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many benzimidazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[6]

  • Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal agents.[7][8]

  • Anticancer Properties: Certain substituted benzimidazoles have been investigated for their potential as anticancer agents, although the activity can be highly dependent on the specific substitution pattern.[7][8] For instance, a similar compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, was synthesized and screened for anticancer activities but was found to be inactive.[7][8]

  • Antiviral Activity: Some benzimidazole derivatives have shown promise as antiviral agents. For example, 5-acetyl-2-arylbenzimidazoles have been identified as effective against the Bovine Viral Diarrhea virus (BVDV).[6]

Given these general activities of the benzimidazole class, it is plausible that this compound could be a candidate for screening in various biological assays to determine its specific pharmacological profile.

Visualizations

To aid in the understanding of the synthetic pathway, the following workflow diagram is provided.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4-formyl-2-methylimidazole 4-formyl-2-methylimidazole benzylation Benzylation 4-formyl-2-methylimidazole->benzylation benzyl_bromide Benzyl Bromide benzyl_bromide->benzylation intermediate 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde benzylation->intermediate grignard Grignard Reaction (CH3MgBr) intermediate->grignard alcohol 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol grignard->alcohol oxidation Oxidation alcohol->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzimidazoles. While direct experimental data on its properties and activity are scarce, this guide provides a foundational understanding based on its chemical structure, plausible synthetic routes, and the known pharmacology of related compounds. The detailed experimental protocols, adapted from established methods, offer a practical starting point for the synthesis and subsequent investigation of this molecule. Further research is warranted to fully characterize its physicochemical properties and to explore its potential therapeutic applications.

References

4-Acetyl-1-benzyl-2-methylimidazole chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for 4-Acetyl-1-benzyl-2-methylimidazole. The information is compiled from available literature on related compounds and synthetic methodologies.

Chemical Structure

The chemical structure of this compound is presented below. It features a central imidazole ring substituted at the 1, 2, and 4 positions with a benzyl group, a methyl group, and an acetyl group, respectively.

Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol IUPAC Name: 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one

(Structure generated based on IUPAC name)

Proposed Synthesis Pathway

The proposed synthetic workflow is as follows:

  • N-Benzylation of 2-methylimidazole-4-carbaldehyde to yield 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

  • Grignard Reaction of the resulting aldehyde with methylmagnesium bromide to form the secondary alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol.

  • Oxidation of the secondary alcohol to the target ketone, this compound.

SynthesisWorkflow Start 2-Methylimidazole-4-carbaldehyde Intermediate1 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde Start->Intermediate1 Benzyl Bromide, K₂CO₃, DMF Intermediate2 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethanol Intermediate1->Intermediate2 1. CH₃MgBr, THF 2. aq. NH₄Cl FinalProduct This compound Intermediate2->FinalProduct MnO₂, Dioxane

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed three-step synthesis.

Step 1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde

This procedure is adapted from a known method for the N-benzylation of substituted imidazoles.[1]

Methodology:

  • To a solution of 4-formyl-2-methylimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol

This is a standard Grignard reaction protocol applied to the aldehyde intermediate.

Methodology:

  • Dissolve 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylmagnesium bromide in diethyl ether (typically 3.0 M, 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

This protocol utilizes manganese dioxide, a common oxidizing agent for converting allylic and benzylic-type alcohols to the corresponding ketones.

Methodology:

  • Dissolve the crude 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol (1.0 eq) from the previous step in a suitable solvent such as dioxane or dichloromethane.

  • Add activated manganese dioxide (MnO₂, ~5-10 eq by weight).

  • Heat the mixture to reflux (or stir at room temperature if using a more reactive grade of MnO₂) and stir vigorously.

  • Monitor the reaction by TLC until the starting alcohol is consumed. This may take several hours to days.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese salts.

  • Wash the celite pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

Quantitative data for the final product, this compound, is not available in the reviewed literature. However, representative data for the key precursor, 1-benzyl-2-methyl-1H-imidazole , is provided for reference.

PropertyValueReference
CAS Number 13750-62-4[2][3]
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
Appearance Light yellow transparent liquid[3]
Boiling Point 125-127 °C at 3 mmHg[2]
Density 1.105 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5645[2]

Spectroscopic Data for 1-benzyl-2-methyl-1H-imidazole:

TypeData
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.
IR Spectral data available.[5]

Note: Detailed spectral assignments should be consulted from the original sources.

References

Unraveling the Therapeutic Potential of 4-Acetyl-1-benzyl-2-methylimidazole: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific research on 4-Acetyl-1-benzyl-2-methylimidazole necessitates a predictive analysis based on its structural components. This technical guide explores the hypothetical mechanism of action, potential biological activities, and anticipated experimental validation strategies for this novel imidazole derivative. This analysis is intended for researchers, scientists, and professionals in drug development to guide future investigations into this compound.

Currently, there is no publicly available scientific literature detailing the mechanism of action, biological activities, or experimental protocols specifically for this compound. Consequently, this document presents a theoretical framework derived from the known properties of its constituent chemical moieties: the acetylated imidazole core and the N-benzyl substitution. This guide aims to provide a foundational understanding for future research into this specific molecule.

Hypothetical Mechanism of Action

The biological activity of this compound is likely influenced by the interplay of its imidazole ring, the acetyl group at the 4-position, the benzyl group at the 1-position, and the methyl group at the 2-position. Imidazole-containing compounds are known to exert their effects through various mechanisms, including enzyme inhibition and receptor modulation.

1.1. Enzyme Inhibition:

Many imidazole derivatives are known to inhibit enzymes, particularly those containing a heme-iron center, such as cytochrome P450 enzymes. The nitrogen atoms in the imidazole ring can coordinate with the iron atom, disrupting the enzyme's catalytic activity. The substituents on the imidazole ring play a crucial role in determining the selectivity and potency of this inhibition.

The benzyl group, being lipophilic, may facilitate the compound's entry into hydrophobic active sites of enzymes. The acetyl group, an electron-withdrawing group, could modulate the electronic properties of the imidazole ring, thereby influencing its binding affinity to target enzymes.

1.2. Receptor Interaction:

Imidazole-based compounds are also known to interact with a variety of receptors, including histamine receptors and adrenergic receptors. The overall shape and electronic distribution of this compound would determine its ability to bind to specific receptor subtypes. The benzyl and acetyl groups would contribute to the binding affinity and specificity through hydrophobic and polar interactions, respectively.

1.3. Potential Signaling Pathways:

Given the diverse roles of target enzymes and receptors, this compound could potentially modulate several signaling pathways. For instance, inhibition of specific cytochrome P450 enzymes could alter the metabolism of signaling molecules. Interaction with G-protein coupled receptors could trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

A hypothetical workflow for investigating the mechanism of action is presented below:

Experimental Workflow for Mechanism of Action cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In vivo Validation Compound Synthesis Compound Synthesis In vitro Bioassays In vitro Bioassays Compound Synthesis->In vitro Bioassays Test for activity Affinity Chromatography Affinity Chromatography In vitro Bioassays->Affinity Chromatography Identify binding partners Computational Docking Computational Docking In vitro Bioassays->Computational Docking Predict targets Cell-based Assays Cell-based Assays Affinity Chromatography->Cell-based Assays Validate target engagement Computational Docking->Cell-based Assays Western Blotting Western Blotting Cell-based Assays->Western Blotting Analyze signaling proteins Animal Models Animal Models Western Blotting->Animal Models Confirm efficacy Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies Assess ADME properties

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Predicted Biological Activities and Quantitative Data

While no specific data exists for this compound, the broader class of imidazole and benzimidazole derivatives has been extensively studied, revealing a wide range of biological activities.[1][2][3] This suggests that the target compound could exhibit one or more of the following properties. The tables below are for illustrative purposes only and present hypothetical data based on activities observed in structurally related compounds.

Table 1: Hypothetical Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Table 2: Hypothetical Enzyme Inhibition

EnzymeIC₅₀ (µM)
Cytochrome P450 3A45.2
Cyclooxygenase-2 (COX-2)12.8
14α-demethylase2.5

Table 3: Hypothetical Cytotoxicity

Cell LineCC₅₀ (µM)
HeLa (Cervical Cancer)25.1
MCF-7 (Breast Cancer)42.5
HEK293 (Normal Kidney)> 100

Proposed Experimental Protocols

To validate the hypothetical mechanisms and biological activities, a series of established experimental protocols would be required.

3.1. Synthesis of this compound:

A potential synthetic route would involve the N-alkylation of 4-acetyl-2-methylimidazole with benzyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction progress would be monitored by thin-layer chromatography, and the final product purified by column chromatography. Structural confirmation would be achieved using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro Antimicrobial Susceptibility Testing:

The antimicrobial activity could be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound would be serially diluted in a 96-well plate containing microbial culture in appropriate broth. The MIC would be determined as the lowest concentration of the compound that inhibits visible microbial growth after a specified incubation period.

3.3. Enzyme Inhibition Assays:

The inhibitory activity against specific enzymes would be assessed using commercially available assay kits or established spectrophotometric or fluorometric methods. For example, COX-2 inhibitory activity can be measured using a colorimetric inhibitor screening assay. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, would be calculated from the dose-response curve.

3.4. Cell Viability Assay:

The cytotoxicity of the compound against cancer and normal cell lines would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be treated with various concentrations of the compound for a specified duration. The cell viability would be determined by measuring the absorbance of the formazan product, and the CC₅₀ value would be calculated.

Potential Signaling Pathway Diagram

Based on the known activities of imidazole derivatives, a potential signaling pathway that could be modulated by this compound is the ergosterol biosynthesis pathway in fungi, which is a common target for antifungal agents.

Ergosterol Biosynthesis Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Compound 4-Acetyl-1-benzyl- 2-methylimidazole Compound->14α-demethylase Inhibits 14α-demethylase->Ergosterol Catalyzes

Figure 2: A hypothetical diagram of the inhibition of the ergosterol biosynthesis pathway.

References

Screening for Biological Activity of 4-Acetyl-1-benzyl-2-methylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the biological activity screening of the novel compound, 4-Acetyl-1-benzyl-2-methylimidazole. While specific biological data for this molecule is not yet publicly available, this document provides a proposed screening cascade based on the known activities of structurally related imidazole and benzimidazole derivatives. The guide details experimental protocols for assessing potential antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities. Furthermore, it presents illustrative data tables and diagrams of relevant signaling pathways and experimental workflows to serve as a practical resource for researchers initiating the biological evaluation of this and similar chemical entities.

Introduction

Imidazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of documented pharmacological activities. These activities include, but are not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. The core imidazole scaffold is a key component in many biologically active molecules and approved drugs. The subject of this guide, this compound, is a synthetic imidazole derivative. Its structural features, including the acetyl and benzyl substitutions, suggest the potential for diverse biological interactions. This guide provides a framework for the systematic screening of its biological activities to elucidate its therapeutic potential.

Proposed Biological Screening Cascade

Based on the activities of related imidazole compounds, the following screening cascade is proposed for this compound.

Antimicrobial Activity Screening

Many imidazole derivatives exhibit potent antibacterial activity. Therefore, initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Minimum Bactericidal Concentration (MBC, µg/mL)
Staphylococcus aureus (ATCC 25923)DataData
Bacillus subtilis (ATCC 6633)DataData
Escherichia coli (ATCC 25922)DataData
Pseudomonas aeruginosa (ATCC 27853)DataData
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO). The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Screening

Imidazole-based compounds are well-known for their antifungal properties, with several being used clinically. Screening against common pathogenic fungi is therefore a critical step.

Fungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Candida albicans (ATCC 90028)Data
Aspergillus niger (ATCC 16404)Data
Cryptococcus neoformans (ATCC 208821)Data
  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the desired final inoculum concentration.

  • Compound Preparation: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension. Appropriate controls are included. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the positive control.

Cytotoxic Activity Screening

Given the potential for anticancer activity, it is crucial to evaluate the cytotoxicity of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData
A549Lung CarcinomaData
HCT116Colon CarcinomaData
HeLaCervical CarcinomaData
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. The cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibitory Activity Screening

Substituted imidazoles have been shown to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase.[1][2][3] Screening against these and other relevant enzymes could reveal specific molecular targets.

EnzymeIC50 (nM)
Carbonic Anhydrase I (hCA I)Data
Carbonic Anhydrase II (hCA II)Data
Acetylcholinesterase (AChE)Data
  • Assay Principle: This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer, the purified CA enzyme, and various concentrations of the test compound.

  • Initiation and Measurement: The reaction is initiated by the addition of p-NPA. The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway that could be investigated if the compound shows cytotoxic activity.

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_antifungal Antifungal Screening cluster_cytotoxicity Cytotoxicity Screening cluster_enzyme Enzyme Inhibition Bacterial Culture Bacterial Culture Inoculum Prep Inoculum Prep Bacterial Culture->Inoculum Prep Broth Microdilution Broth Microdilution Inoculum Prep->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Fungal Culture Fungal Culture Inoculum Prep_F Inoculum Prep_F Fungal Culture->Inoculum Prep_F Antifungal Susceptibility Antifungal Susceptibility Inoculum Prep_F->Antifungal Susceptibility MIC Determination_F MIC Determination_F Antifungal Susceptibility->MIC Determination_F Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Purified Enzyme Purified Enzyme Assay Setup Assay Setup Purified Enzyme->Assay Setup Kinetic Measurement Kinetic Measurement Assay Setup->Kinetic Measurement IC50 Calculation_E IC50 Calculation_E Kinetic Measurement->IC50 Calculation_E

Caption: General experimental workflow for biological activity screening.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Test Compound Test Compound Test Compound->Akt potential inhibition

Caption: Hypothetical PI3K/Akt signaling pathway as a potential target.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound. The proposed assays cover a range of therapeutically relevant areas where imidazole derivatives have previously shown promise. The detailed protocols and illustrative data presentation formats are intended to facilitate the systematic evaluation of this novel compound. The results from this screening cascade will be instrumental in defining the pharmacological profile of this compound and guiding future drug development efforts. It is important to note that the specific activities and potencies will need to be determined experimentally.

References

4-Acetyl-1-benzyl-2-methylimidazole: An Analysis of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and database searches did not yield any specific biological or pharmacological data for the compound 4-Acetyl-1-benzyl-2-methylimidazole. Therefore, this document provides a speculative overview of potential therapeutic targets based on the known activities of structurally related substituted imidazole compounds. The information presented herein is for research and informational purposes only and should not be construed as a definitive guide for this specific molecule.

Introduction

Imidazole-based compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines.[3][4] Its ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at various positions, allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.[1][3] While no direct data exists for this compound, the known biological profiles of other substituted imidazoles can offer insights into its potential therapeutic applications.

Potential Therapeutic Areas of Substituted Imidazoles

Based on broad research into various imidazole derivatives, several key therapeutic areas have been identified where these compounds show significant activity. These potential applications are largely dependent on the nature and position of the substituents on the imidazole ring.

Oncology

Many imidazole derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, disruption of microtubule dynamics, and acting as antiangiogenic or antiproliferative agents.[5] For instance, certain 4-acetylphenylamine-based imidazoles have demonstrated cytotoxicity against breast, prostate, and brain cancer cell lines.[5]

Anti-inflammatory and Analgesic Activity

Substituted imidazoles have shown promise as anti-inflammatory and analgesic agents.[7][8][9] Their mechanism of action in this context is often linked to the inhibition of inflammatory pathways and enzymes. Some studies have reported that di- and tri-substituted imidazoles exhibit significant anti-inflammatory effects with minimal gastrointestinal irritation, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Antimicrobial and Antifungal Activity

The imidazole scaffold is a cornerstone of many antifungal medications (e.g., ketoconazole, miconazole).[2] Imidazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Beyond their antifungal properties, various substituted imidazoles have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][10]

Neurological Disorders

The imidazole ring is a privileged structure for targeting the central nervous system. Certain imidazole derivatives have been explored for their potential in treating neurological disorders such as epilepsy, owing to their anticonvulsant properties.[4] Additionally, imidazole-4-acetic acid, a structural relative, is known to interact with GABA(A) and imidazoline receptors in the brain, suggesting that other imidazole compounds could have neuromodulatory effects.[11]

Speculative Signaling Pathways for Imidazole Derivatives

The following diagram illustrates a generalized and speculative overview of signaling pathways that could potentially be modulated by substituted imidazole compounds, based on the activities reported for this class of molecules. It is crucial to reiterate that this is not specific to this compound.

Potential_Imidazole_Signaling_Pathways Imidazole Substituted Imidazole (e.g., this compound) Oncology Oncology Imidazole->Oncology Inflammation Inflammation Imidazole->Inflammation Infection Infection Imidazole->Infection Neurology Neurological Disorders Imidazole->Neurology Kinases Kinase Inhibition Oncology->Kinases Microtubules Microtubule Disruption Oncology->Microtubules COX COX Enzyme Inhibition Inflammation->COX Cytokines Cytokine Modulation Inflammation->Cytokines Ergosterol Ergosterol Synthesis Inhibition Infection->Ergosterol BacterialEnzymes Bacterial Enzyme Inhibition Infection->BacterialEnzymes GABA_R GABA Receptor Modulation Neurology->GABA_R I_R Imidazoline Receptor Binding Neurology->I_R

Caption: Speculative therapeutic targets for substituted imidazoles.

Conclusion

While this compound remains an uncharacterized compound in the public domain, the extensive research on the broader class of substituted imidazoles suggests a rich potential for diverse pharmacological activities. Future research, should it be undertaken, could explore its efficacy in oncology, inflammation, infectious diseases, and neurology. The synthesis of this specific molecule has been alluded to in patent literature concerning related intermediates, such as the preparation of 4(5)-acetyl-2-methylimidazole.[12] However, without empirical data, any discussion of its therapeutic targets, quantitative effects, and experimental protocols remains speculative. Researchers interested in this molecule would need to embark on a comprehensive in vitro and in vivo screening program to elucidate its biological profile.

References

The Discovery and Pharmacological Profile of 4-Acetyl-1-benzyl-2-methylimidazole and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-Acetyl-1-benzyl-2-methylimidazole and its structurally related analogs. Imidazole-based compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document details the scientific evidence suggesting that this compound and its analogs are promising candidates for anticancer drug development, primarily through the inhibition of tubulin polymerization. This guide includes summaries of quantitative biological data, detailed experimental methodologies for synthesis and key biological assays, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for the design of novel therapeutic agents. A growing body of evidence has highlighted the potential of substituted imidazoles as potent anticancer agents. Specifically, analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][2] This guide aims to consolidate the current knowledge on this class of compounds to support ongoing and future drug discovery efforts.

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthetic route involves the protection of the imidazole nitrogen with a benzyl group, followed by a Friedel-Crafts acylation to introduce the acetyl moiety.

Proposed Synthesis of this compound.
Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde (Intermediate 1) [4]

  • To a solution of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) in dimethylformamide (DMF, 100 ml) at 0°C, add potassium carbonate (45.0 g, 0.33 mol).

  • Carefully add benzyl bromide (21.4 ml, 0.18 mol) to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Partition the mixture between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium hydrogen carbonate.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product as a mixture of regioisomers.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

Protocol 2.2.2: Synthesis of this compound (Final Product) via Grignard Reaction and Oxidation [5]

  • Dissolve the intermediate 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde in a reaction-inert solvent such as anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate it to obtain the intermediate alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol.

  • Dissolve the crude alcohol in a reaction-inert solvent (e.g., dichloromethane or chloroform).

  • Add an oxidizing agent such as manganese dioxide (MnO2) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the manganese dioxide and concentrate the filtrate.

  • Purify the residue by column chromatography to yield this compound.

Biological Activity and Mechanism of Action

While direct biological data for this compound is limited in the public domain, extensive research on structurally similar imidazole derivatives strongly suggests its potential as an anticancer agent acting through the inhibition of tubulin polymerization.

Cytotoxicity of Structurally Related Analogs

Numerous studies have reported the potent cytotoxic effects of imidazole derivatives against various cancer cell lines. The data presented below is for analogs with a similar substitution pattern to this compound and serves as a strong indicator of the potential activity of the target compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-aryl-4-benzoyl-imidazoleMelanoma0.0157[1]
Analog 2 2-aryl-4-benzoyl-imidazoleProstate Cancer0.0038[2]
Analog 3 4-acetylphenylamine-imidazoleBreast (MDA-MB-231)> 50[6]
Analog 4 4-acetylphenylamine-imidazoleProstate (PPC-1)> 50[6]

Note: The IC50 values for Analogs 3 and 4 were reported as not reducing cell viability by more than 50% at 100 µM, indicating lower potency compared to the 2-aryl-4-benzoyl-imidazole series.

Inhibition of Tubulin Polymerization

The primary mechanism of action for many anticancer imidazole derivatives is the inhibition of tubulin polymerization. These compounds bind to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Protocol 3.2.1: In Vitro Tubulin Polymerization Assay

  • Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) with GTP.

  • Add the test compound (this compound or its analogs) at various concentrations to the reaction mixture.

  • Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO vehicle).

G Compound This compound (or Analog) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Required for Mitosis Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Mechanism of Action: Inhibition of Tubulin Polymerization.
Downstream Signaling of Microtubule Disruption

The disruption of microtubule dynamics by agents like this compound analogs triggers a cascade of downstream signaling events, ultimately leading to apoptosis. Key pathways involved include the activation of the spindle assembly checkpoint (SAC), modulation of Bcl-2 family proteins, and activation of c-Jun N-terminal kinase (JNK).

G cluster_SAC Spindle Assembly Checkpoint (SAC) Activation cluster_Bcl2 Bcl-2 Family Modulation cluster_JNK JNK Pathway Activation MT_Disruption Microtubule Disruption SAC SAC Proteins (e.g., Mad2, BubR1) MT_Disruption->SAC Bim_Bmf Bim/Bmf (Pro-apoptotic) MT_Disruption->Bim_Bmf Release from Microtubules JNK c-Jun N-terminal Kinase (JNK) MT_Disruption->JNK APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Securin Securin Degradation APC_C->Securin Inhibits Separase Separase Activation Securin->Separase Inhibits Sister_Chromatid Sister Chromatid Separation Separase->Sister_Chromatid Promotes Apoptosis_Final Apoptosis Sister_Chromatid->Apoptosis_Final Failure leads to Mitotic Catastrophe Bcl2_sequestered Bcl-2/Bcl-xL (Anti-apoptotic) Bax_Bak Bax/Bak Activation Bcl2_sequestered->Bax_Bak Inhibits Bim_Bmf->Bcl2_sequestered Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis_Final Initiates Caspase Cascade cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Transcription Factor Activation cJun->AP1 Pro_apoptotic_genes Pro-apoptotic Gene Expression AP1->Pro_apoptotic_genes Pro_apoptotic_genes->Apoptosis_Final

Downstream Signaling of Microtubule Disruption.

Structure-Activity Relationship (SAR)

Based on the available data for related imidazole analogs, several structural features are important for their anticancer activity.

  • Aromatic Substituents: The nature and position of substituents on the aryl rings significantly influence the potency. Electron-donating or withdrawing groups on the benzyl and acetyl-phenyl rings can modulate the electronic properties and binding affinity of the molecule to its target.

  • Imidazole Core: The imidazole ring itself is crucial for the activity, likely participating in key interactions within the binding pocket of tubulin.

  • Linker and Conformation: The flexibility and conformation of the molecule, dictated by the bonds connecting the imidazole core to the aromatic rings, are critical for optimal binding.

Future Directions

The discovery of this compound and its analogs opens up several avenues for future research:

  • Lead Optimization: Systematic modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the precise binding mode to tubulin and a more in-depth investigation of the downstream signaling effects.

  • In Vivo Efficacy: Evaluation of optimized analogs in preclinical animal models of cancer to assess their therapeutic potential.

  • Biomarker Discovery: Identification of biomarkers that can predict sensitivity to this class of compounds in different cancer types.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for development as novel anticancer agents. Their likely mechanism of action, the inhibition of tubulin polymerization, is a well-established strategy in cancer therapy. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate further investigation and development of these promising molecules. The data from structurally related compounds strongly supports the continued exploration of this chemical scaffold in the quest for more effective and safer cancer treatments.

References

Spectroscopic Analysis of 4-Acetyl-1-benzyl-2-methylimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide to the spectroscopic data for 4-Acetyl-1-benzyl-2-methylimidazole. Due to the limited availability of public domain data for this specific compound, this guide also includes information on closely related structures to provide a comparative analytical context. The synthesis of the target compound is noted in patent literature, however, detailed spectroscopic characterization is not provided therein. This guide aims to bridge this information gap by presenting available data on analogous compounds, offering insights into the expected spectroscopic features.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a core component of many pharmaceutical compounds, making its derivatives, such as this one, of significant interest in drug discovery and development. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of such molecules. This guide summarizes the available spectroscopic information and provides a framework for the analytical workflow.

Synthesis Overview

A patented process outlines the synthesis of 4(5)-acetyl-2-methylimidazole, where the 1-position is protected by a benzyl group.[1] The process involves a Grignard reaction with a protected 2-methylimidazole-4(5)-carboxaldehyde, followed by subsequent oxidation and deblocking steps, or vice versa.[1] The oxidation is specified to be carried out using manganese dioxide in a reaction-inert solvent.[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific data for this compound is unavailable, data for acetylphenyl-substituted imidazolium salts and other related structures can offer insights. For instance, the methyl protons of an acetyl group typically appear as a sharp singlet around 2.5 ppm in the ¹H NMR spectrum. The benzylic protons are expected as a singlet between 5.6 and 5.9 ppm. Aromatic protons on the imidazole and benzyl rings would appear in the region of 6.9 to 8.1 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is anticipated between 196.2 and 196.5 ppm, and the benzylic carbon between 49.9 and 54.1 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetylphenyl-Substituted Imidazolium Salts

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Acetyl (CH₃)2.51 - 2.57 (s)26.4 - 26.8
Benzyl (CH₂)5.62 - 5.92 (s)49.9 - 54.1
Imidazole Ring (C2-H)-137.8 - 139.8
Acetyl (C=O)-196.2 - 196.5
Aromatic Protons6.93 - 8.13 (m)-

Data derived from studies on acetylphenyl-substituted imidazolium salts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the carbonyl group of the acetyl moiety and from the imidazole and benzyl rings.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Acetyl)~1680
C=N (Imidazole Ring)~1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₄N₂O), the expected exact mass would be approximately 214.1106 g/mol . The fragmentation pattern would likely involve the loss of the acetyl group and cleavage at the benzyl position.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not published, general procedures for related compounds are available.

General Protocol for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

General Protocol for IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as a thin film between salt plates.

General Protocol for Mass Spectrometry: Mass spectra can be recorded using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Spectroscopic Analysis Workflow

Conclusion

While a complete set of spectroscopic data for this compound is not currently available in the public literature, this guide provides a comprehensive overview of the expected spectral features based on the analysis of closely related compounds. The provided experimental frameworks and logical workflows offer a solid foundation for researchers and drug development professionals working with this and similar imidazole derivatives. Further research is encouraged to fully characterize this compound and publish the data for the benefit of the scientific community.

References

In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of small molecule interactions with protein targets. While the specific compound 4-Acetyl-1-benzyl-2-methylimidazole is not extensively characterized in public literature, the techniques detailed herein are universally applicable for investigating the interactions of novel small molecules. This document will serve as a technical resource, outlining the standard workflows, experimental protocols, and data interpretation methods used in computational drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1] By leveraging computational power, researchers can screen vast virtual libraries of compounds, predict their binding affinities, and understand the molecular determinants of their biological activity before committing to expensive and time-consuming experimental synthesis and testing.[2] Key applications of in silico modeling include target identification, hit discovery, lead optimization, and the prediction of pharmacokinetic and toxicological properties.[1][3]

General Workflow for In Silico Interaction Modeling

The computational investigation of a small molecule's interaction with a protein target typically follows a multi-step process. This workflow is designed to progressively refine our understanding of the interaction, from initial binding pose prediction to the analysis of the dynamic stability of the complex.

G cluster_prep Preparation cluster_dock Initial Screening cluster_refine Refinement & Analysis cluster_predict Property Prediction mol_prep Small Molecule Preparation docking Molecular Docking mol_prep->docking admet ADMET Prediction mol_prep->admet target_prep Target Protein Preparation target_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim qsar QSAR Modeling docking->qsar binding_energy Binding Free Energy Calculation md_sim->binding_energy G cluster_ligand Ligand-Based cluster_structure Structure-Based active_mols Set of Active Molecules align Molecular Alignment active_mols->align common_features Identify Common Features align->common_features pharmacophore Pharmacophore Model common_features->pharmacophore protein_structure Protein Binding Site Structure interaction_points Identify Interaction Points protein_structure->interaction_points interaction_points->pharmacophore

References

4-Acetyl-1-benzyl-2-methylimidazole solubility and stability studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 4-Acetyl-1-benzyl-2-methylimidazole

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a pharmaceutical agent or its application in other fields. This guide provides a comprehensive overview of the methodologies to determine these critical parameters and presents hypothetical data to illustrate expected outcomes.

The structure of this compound, featuring a substituted imidazole ring, suggests a certain degree of polarity. The presence of the acetyl and benzyl groups will significantly influence its solubility in various media and its susceptibility to degradation under different environmental conditions. Imidazole derivatives are known to be involved in various biological processes, and understanding their stability is crucial for predicting their shelf-life and behavior in physiological environments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following sections outline the experimental protocol for determining the solubility of this compound and present hypothetical data in various solvents relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard and reliable technique.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Various solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • An excess amount of this compound is added to a series of scintillation vials containing a known volume of the selected solvents.

  • The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C and 37°C).

  • The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

  • The clear supernatant is then diluted appropriately and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • The experiment is performed in triplicate for each solvent and temperature combination.

Hypothetical Solubility Data

The following tables summarize the hypothetical solubility of this compound in various pharmaceutically relevant solvents.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventSolubility (mg/mL)Classification
Water0.5Sparingly soluble
0.1 N HCl15.0Soluble
PBS (pH 7.4)0.8Slightly soluble
Ethanol50.0Freely soluble
Propylene Glycol25.0Soluble
Acetonitrile45.0Freely soluble
Dichloromethane> 100Very soluble

Table 2: Hypothetical pH-Solubility Profile in Aqueous Buffers at 25°C

pHSolubility (mg/mL)
1.218.5
4.55.2
6.81.1
7.40.8
9.00.7

The basic nitrogen in the imidazole ring is expected to be protonated at acidic pH, leading to significantly higher aqueous solubility.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a critical component, helping to identify potential degradation products and establish degradation pathways.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to expedite degradation.[1]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-MS/MS system

Procedure:

  • Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with 0.1 N HCl and heated (e.g., at 60°C) for a defined period.

  • Alkaline Hydrolysis: A solution of the compound is treated with 0.1 N NaOH and heated (e.g., at 60°C).

  • Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) in an oven.

  • Photolytic Degradation: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC-MS/MS method to quantify the parent compound and identify any degradation products.

Hypothetical Stability Data

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.

Table 3: Hypothetical Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products Identified
0.1 N HCl (60°C, 24h)~15%De-acetylation product (1-benzyl-2-methylimidazole)
0.1 N NaOH (60°C, 8h)~25%De-acetylation and potential imidazole ring opening products
3% H₂O₂ (RT, 24h)~10%N-oxide formation on the imidazole ring
Thermal (80°C, 72h)< 5%Minor unspecified degradants
Photolytic~8%Products of benzyl group oxidation

These hypothetical results suggest that this compound is most susceptible to hydrolytic degradation, particularly under alkaline conditions.

Visualizations

Experimental Workflow

G Figure 1: General Workflow for Solubility and Stability Testing cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) cluster_conditions Stress Conditions Sol_Start Add excess compound to solvent Sol_Shake Shake at constant T for 24-48h Sol_Start->Sol_Shake Sol_Centrifuge Centrifuge to separate solids Sol_Shake->Sol_Centrifuge Sol_Analyze Analyze supernatant by HPLC Sol_Centrifuge->Sol_Analyze Stab_Start Expose compound to stress conditions Stab_Sample Withdraw samples at time points Stab_Start->Stab_Sample Acid Acidic Base Alkaline Oxidative Oxidative Thermal Thermal Photo Photolytic Stab_Neutralize Neutralize (if applicable) Stab_Sample->Stab_Neutralize Stab_Analyze Analyze by HPLC-MS/MS Stab_Neutralize->Stab_Analyze

Caption: Figure 1: General Workflow for Solubility and Stability Testing

Hypothetical Degradation Pathway

G Figure 2: Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Deacetyl 1-Benzyl-2-methylimidazole (De-acetylation) Parent->Deacetyl Acid/Base N_Oxide N-Oxide Parent->N_Oxide H₂O₂ Benzyl_Ox Oxidized Benzyl Moiety Parent->Benzyl_Ox Light RingOpen Ring-Opened Products Deacetyl->RingOpen Strong Base

Caption: Figure 2: Hypothetical Degradation Pathways

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization. The hypothetical data, based on the compound's structure and general chemical principles, suggest that it is a sparingly soluble compound in water with increased solubility at low pH. The primary degradation pathways are anticipated to be hydrolysis of the acetyl group and oxidation of the imidazole and benzyl moieties. The detailed experimental protocols provided herein can be used as a starting point for the comprehensive evaluation of this and other novel chemical entities in a research and development setting.

References

A Technical Review of Substituted Acetyl-Benzyl-Methylimidazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted acetyl-benzyl-methylimidazoles and related imidazole-based compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes essential pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Substituted acetyl-benzyl-methylimidazoles and their structural analogs have demonstrated notable efficacy as inhibitors of several key biological targets. The primary areas of investigation include their roles as anticancer agents, specifically through the inhibition of the STAT3 signaling pathway, and as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

Anticancer Activity: STAT3 Inhibition

A series of 2-substituted-4-benzyl-5-methylimidazoles has been synthesized and evaluated for their potential to inhibit the oncogenic functions of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The inhibitory activity of these compounds against breast cancer cell lines is presented in Table 1.

Table 1: In Vitro Cytotoxicity of 2-Substituted-4-benzyl-5-methylimidazoles against Breast Cancer Cell Lines

CompoundRMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
2a Benzyl6.66 ± 0.588.14 ± 0.71
2d 2,6-Difluorobenzyl7.12 ± 0.629.23 ± 0.80

Data extracted from Beshay et al., Bioorganic Chemistry, 2021.[1]

Enzyme Inhibition: Acetylcholinesterase and Carbonic Anhydrase

A library of thirteen novel 1-(4-acetylphenyl)-3-alkylimidazolium salts has been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II.[2] These enzymes are significant targets in the management of neurodegenerative diseases and conditions involving pH and fluid balance, respectively. The inhibition constants (Ki) for these compounds are summarized in Table 2.

Table 2: Inhibition Constants (Ki) of 1-(4-Acetylphenyl)-3-alkylimidazolium Salts against AChE, hCA I, and hCA II

CompoundRAChE Ki (nM)hCA I Ki (nM)hCA II Ki (nM)
2b Benzyl52.81 ± 9.1394.45 ± 5.4714.09 ± 2.99
2c 2-Methylbenzyl60.55 ± 11.2130.19 ± 6.6618.13 ± 3.15
2g 4-Methoxybenzyl20.09 ± 2.2335.54 ± 1.5621.66 ± 4.33
3c 3-(Trifluoromethyl)benzyl19.50 ± 4.2419.56 ± 6.5528.57 ± 4.01
3f 4-Fluorobenzyl8.30 ± 1.7116.97 ± 2.0425.44 ± 5.19
Tacrine (Standard) -150.20 ± 12.40--
Acetazolamide (Standard) --63.44 ± 5.3282.58 ± 3.13

Data extracted from Demirci et al., Molecular Diversity, 2023.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published research. The following sections provide comprehensive protocols for the synthesis of the imidazole core structure and the key biological assays used to evaluate these compounds.

Synthesis of 4-Benzyl-5-methyl-1H-imidazole-2-thiol (Intermediate)

This protocol outlines the synthesis of a key intermediate used in the preparation of 2-substituted-4-benzyl-5-methylimidazoles.

Materials:

  • 1-Phenyl-2-propanone

  • Copper(II) bromide

  • Ethyl acetate

  • Methanol

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

Procedure:

  • A solution of 1-phenyl-2-propanone (1 equivalent) in a mixture of ethyl acetate and methanol is prepared.

  • Copper(II) bromide (2 equivalents) is added portion-wise to the solution, and the mixture is refluxed for 2 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in methanol, and potassium thiocyanate (2 equivalents) is added. The mixture is refluxed for 30 minutes.

  • Glacial acetic acid is added, and the mixture is refluxed for an additional 4 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 4-benzyl-5-methyl-1H-imidazole-2-thiol.

STAT3 Luciferase Reporter Gene Assay

This assay is used to determine the inhibitory effect of compounds on STAT3 transcriptional activity.[3][4][5][6]

Materials:

  • HEK293T cells

  • p-STAT3-TA-luc (luciferase reporter plasmid)

  • Renilla luciferase plasmid (internal control)

  • Lipofectamine 2000

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • Interleukin-6 (IL-6)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are co-transfected with the p-STAT3-TA-luc and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.

  • Cells are incubated with the compounds for 1 hour before stimulation with IL-6 (20 ng/mL) to activate the STAT3 pathway.

  • Following a 24-hour incubation period, cells are lysed.

  • The luciferase activity of both firefly and Renilla luciferases is measured using a luminometer and the Dual-Luciferase Reporter Assay System.

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as a percentage of the IL-6-stimulated control.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Materials:

  • MCF-7 and MDA-MB-231 breast cancer cell lines

  • DMEM supplemented with 10% FBS

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The medium is replaced with fresh medium containing the test compounds at various concentrations, and the cells are incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used method for measuring acetylcholinesterase activity and its inhibition.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.

  • 50 µL of AChE solution is added to each well, and the plate is incubated for 15 minutes at 25°C.

  • To initiate the reaction, 50 µL of DTNB and 50 µL of ATCI solution are added to each well.

  • The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ or Ki values are determined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[2]

Materials:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • HEPES buffer (pH 7.5)

  • Phenol red indicator

  • CO₂-saturated water

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • The hCA enzyme is pre-incubated with the test compound at various concentrations in HEPES buffer.

  • The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing phenol red indicator in the stopped-flow instrument.

  • The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • The initial rate of the reaction is determined from the absorbance change.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ or Ki values are determined.

Visualizing Key Pathways and Relationships

Diagrams are essential tools for understanding complex biological and chemical processes. The following sections provide visualizations of a key signaling pathway, an experimental workflow, and a logical relationship using the DOT language.

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The following diagram illustrates the canonical STAT3 signaling cascade and the point of intervention for the described imidazole-based inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization (SH2 domain) STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Inhibitor Substituted Acetyl-Benzyl- Methylimidazole Inhibitor->STAT3_p Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA Binding to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binding

Caption: STAT3 signaling pathway and point of inhibition.

Experimental Workflow for Anticancer Drug Screening

The process of screening novel compounds for anticancer activity involves a series of well-defined steps, from initial synthesis to the determination of cellular efficacy.

Anticancer_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start Starting Materials Intermediate Key Intermediate (e.g., Imidazole-2-thiol) Start->Intermediate Final_Product Final Compounds (Substituted Imidazoles) Intermediate->Final_Product Compound_Treatment Treatment with Test Compounds Final_Product->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow for anticancer drug screening.

Structure-Activity Relationship (SAR) Logic

The structure-activity relationship analysis aims to identify the chemical moieties responsible for the biological activity of a series of compounds. This logical diagram illustrates the key structural features of substituted imidazoles and their impact on inhibitory activity.

SAR_Logic cluster_substituents Substitutions Core Imidazole Core Essential for Activity Activity Biological Activity (e.g., IC50, Ki) R1 R1 (at N1) Acetylphenyl group influences enzyme binding R1->Activity R2 R2 (at C2) Thioether linkage with substituted benzyl groups modulates STAT3 inhibition R2->Activity R3 R3 (at C4) Benzyl group contributes to hydrophobic interactions R3->Activity R4 R4 (at C5) Methyl group provides steric bulk R4->Activity

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1-benzyl-2-methylimidazole is a substituted imidazole derivative. The accurate and precise quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical quantification of this compound. The methodologies described are based on established analytical techniques for structurally related imidazole compounds and serve as a comprehensive guide for developing and validating specific assays.

While direct literature on the quantification of this compound is limited, methods for analogous compounds, particularly 4-methylimidazole (4-MEI) and other imidazole derivatives, provide a strong foundation for methodology development.[1][2][3][4][5] The most prevalent and sensitive methods for imidazole analysis are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4]

Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties and sensitivity of imidazole compounds.[1][4][8]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the analytical methods, derived from studies on related imidazole compounds. These should be considered as starting points for method development for this compound.

Table 1: HPLC-MS/MS Method Parameters

ParameterRecommended Starting Conditions
Chromatographic Column C18 or C8 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm)[9]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[9][10]
Gradient Elution A time-based gradient from high aqueous to high organic content
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C[9]
Injection Volume 5 - 20 µL
Ionization Source Electrospray Ionization (ESI), positive mode
MS/MS Transition (MRM) Precursor ion (protonated molecule [M+H]⁺) → Product ion(s)
Internal Standard A stable isotope-labeled analog of the analyte is recommended[5]

Table 2: GC-MS Method Parameters

ParameterRecommended Starting Conditions
Derivatization Agent Isobutyl chloroformate[8]
Chromatographic Column Capillary column with a polar stationary phase (e.g., Carbowax 20M)[2]
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temperature of 60-80°C, ramped to 250-300°C
Ionization Source Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) of characteristic fragment ions

Experimental Protocols

Protocol 1: Quantification of this compound in a Pharmaceutical Formulation using HPLC-MS/MS

1. Objective: To determine the concentration of this compound in a solid dosage form.

2. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d3-4-Acetyl-1-benzyl-2-methylimidazole)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Transfer to a volumetric flask and add a known volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Sonicate for 15-30 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the extraction solvent and mix thoroughly.

    • Centrifuge a portion of the extract to pelletize any excipients.

    • Transfer a known volume of the supernatant to a clean tube, add the internal standard spiking solution, and dilute with the mobile phase to the final desired concentration.

4. HPLC-MS/MS Analysis:

  • Set up the HPLC-MS/MS system according to the parameters outlined in Table 1.

  • Inject the prepared calibration standards, quality control samples, and test samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices such as biological fluids, a sample clean-up step is often necessary to remove interfering substances.[1][11]

1. Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma) prior to analysis.

2. Materials and Reagents:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, acetonitrile, water

  • Ammonia solution

  • Formic acid or hydrochloric acid for pH adjustment

3. SPE Protocol:

  • Sample Pre-treatment: Acidify the sample with a small amount of formic or hydrochloric acid.[1]

  • Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute the analyte with a basic organic solvent, such as methanol containing a small percentage of ammonia.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow_HPLC_MSMS cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Pharmaceutical Formulation Extraction Extraction with Organic Solvent Sample->Extraction Dilution Dilution and Internal Standard Spiking Extraction->Dilution HPLC HPLC Separation (Reverse Phase) Dilution->HPLC Standard Reference Standard Cal_Curve Preparation of Calibration Curve Standards Standard->Cal_Curve Cal_Curve->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quant Quantification against Calibration Curve MSMS->Quant Result Final Concentration Quant->Result

Caption: HPLC-MS/MS experimental workflow for quantification.

SPE_Workflow Start Biological Sample Pretreat Sample Pre-treatment (e.g., Acidification) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Aqueous and Low Organic) Load->Wash Elute Elution (Basic Organic Solvent) Wash->Elute Evap Evaporation and Reconstitution Elute->Evap Analysis LC-MS/MS or GC-MS Analysis Evap->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Method Validation

Any newly developed analytical method must be validated to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally desirable.[6][11]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentration levels. Recoveries are typically expected to be within 80-120%.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should ideally be less than 15%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The protocols and data presented provide a robust starting point for the development and validation of analytical methods for the quantification of this compound. While leveraging knowledge from structurally similar compounds, it is imperative that any method is rigorously validated for the specific analyte and matrix to ensure accurate and reliable results in research and drug development settings. The use of HPLC-MS/MS is highly recommended for its superior sensitivity and selectivity.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "4-Acetyl-1-benzyl-2-methylimidazole" did not yield specific high-throughput screening (HTS) data or established protocols for this particular compound. The following application notes and protocols are based on general principles of HTS assays for analogous imidazole-based small molecules and serve as a template for researchers.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with a wide range of biological targets. Their structural versatility makes them attractive candidates for the development of novel therapeutics. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large libraries of such compounds to identify potential lead molecules for drug discovery. These application notes outline a generalized approach to utilizing a hypothetical imidazole-based compound, such as one analogous to this compound, in a kinase inhibition HTS assay, a common application for this class of molecules.

Data Presentation: Hypothetical Screening Data

The following table represents hypothetical quantitative data that could be generated from a primary HTS campaign and subsequent dose-response confirmation for a lead imidazole-based compound.

Compound IDPrimary Screen Inhibition (%) at 10 µMIC50 (µM)Z'-factorTarget Kinase
ABM-001851.20.78Kinase A
ABM-00245> 500.75Kinase A
ABM-003920.80.81Kinase B
Staurosporine (Control)980.050.85Kinase A & B

Experimental Protocols

1. General High-Throughput Screening (HTS) Workflow for Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase.

  • Materials:

    • Target Kinase (e.g., recombinant human Kinase A)

    • Kinase Substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test Compounds (dissolved in DMSO)

    • Positive Control (e.g., Staurosporine)

    • Negative Control (DMSO)

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates (low-volume, white)

    • Plate reader capable of luminescence detection

  • Protocol:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the detection reagent.

    • Incubate for 40 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

2. Dose-Response Assay for Hit Confirmation

  • Protocol:

    • Create a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution series).

    • Dispense 20 nL of each concentration into a 384-well plate in triplicate.

    • Follow steps 3-9 of the general HTS workflow.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Workflows and Pathways

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Dispensing Compound Dispensing (20 nL) Kinase_Addition Add Kinase/Substrate (5 µL) Compound_Dispensing->Kinase_Addition Control_Dispensing Control Dispensing (Staurosporine/DMSO) Control_Dispensing->Kinase_Addition Pre_Incubation Pre-incubation (15 min) Kinase_Addition->Pre_Incubation ATP_Addition Add ATP (5 µL) Pre_Incubation->ATP_Addition Reaction_Incubation Reaction Incubation (60 min) ATP_Addition->Reaction_Incubation Detection_Reagent Add Detection Reagent (10 µL) Reaction_Incubation->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Luminescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for a kinase inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Imidazole_Compound Imidazole Compound (Inhibitor) Imidazole_Compound->RAF Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an imidazole compound.

Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Anticancer Activity of Benzimidazole and Imidazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzimidazole and imidazole derivatives from cell-based assays.

Table 1: Cytotoxicity of Imidazole Derivatives against Various Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)EC50 (µM)Selectivity vs. FibroblastsReference
14 PPC-1 (Prostate)MTT723.114.5-fold[4]
22 PPC-1 (Prostate)MTT724.71.7-fold[4]
14 U-87 (Glioblastoma)MTT7247.2-[4]
22 U-87 (Glioblastoma)MTT7233.5-[4]
4 MDA-MB-231 (Breast)MTT72>100Not selective[4]
9 MDA-MB-231 (Breast)MTT72>100Not selective[4]

EC50: Half-maximal effective concentration. Data from a study on 4-acetylphenylamine-based imidazole derivatives.[4]

Table 2: Anticancer Activity of Benzimidazole Acylhydrazone Derivative 5m

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Positive Control (IC50, µM)Reference
A549 (Lung)MTT487.195-Fluorouracil (25.13), Gefitinib (15.82)[5]
PC-3 (Prostate)MTT4810.215-Fluorouracil (30.11), Gefitinib (19.25)[5]

IC50: Half-maximal inhibitory concentration. Compound 5m is a novel benzimidazole acylhydrazone derivative.[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the anticancer effects of novel imidazole and benzimidazole derivatives.[4][5]

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, PPC-1, U-87, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 or EC50 values using a suitable software (e.g., GraphPad Prism).

Wound Healing (Scratch) Assay

This protocol is based on the methodology used to assess the anti-migratory potential of benzimidazole derivatives.[5]

Objective: To evaluate the effect of test compounds on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete growth medium

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow them to 90-95% confluency.

  • Creating the "Wound":

    • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells twice with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh serum-free or low-serum medium containing the test compound at a non-toxic concentration (pre-determined by MTT assay).

    • Include a vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the scratch at 0 hours and after 24-48 hours at the same position.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

    • Compare the wound closure in treated wells to the control wells.

Visualizations

Signaling Pathway

G Hypothesized Mechanism of Action of an Anticancer Benzimidazole Derivative cluster_cell Cancer Cell BZ Benzimidazole Derivative ROS Increased ROS Production BZ->ROS induces MMP Decreased Mitochondrial Membrane Potential BZ->MMP induces Bcl2 Bcl-2 (Anti-apoptotic) BZ->Bcl2 downregulates Bax Bax (Pro-apoptotic) BZ->Bax upregulates CycB1_CDK1 CyclinB1/CDK1 Complex BZ->CycB1_CDK1 downregulates ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Proliferation Cell Proliferation & Migration Apoptosis->Proliferation inhibits G2M G2/M Phase Arrest CycB1_CDK1->G2M progression CycB1_CDK1->Proliferation G2M->Proliferation

Caption: Proposed mechanism of action for an anticancer benzimidazole derivative.

Experimental Workflow

G Workflow for Cell-Based Screening of Benzimidazole Derivatives cluster_workflow cluster_secondary Secondary Screening cluster_moa MoA Elucidation start Start: Synthesized Benzimidazole Derivatives primary_screen Primary Screening: MTT Assay on Cancer Cell Lines start->primary_screen determine_ic50 Determine IC50/EC50 Values primary_screen->determine_ic50 select_hits Select Hit Compounds (Potent & Selective) determine_ic50->select_hits select_hits->start Inactive secondary_assays Secondary Assays select_hits->secondary_assays Active wound_healing Wound Healing Assay (Migration) secondary_assays->wound_healing colony_formation Colony Formation Assay (Clonogenicity) secondary_assays->colony_formation spheroid_assay 3D Spheroid Assay (Tumor Microenvironment) secondary_assays->spheroid_assay mechanism_studies Mechanism of Action Studies wound_healing->mechanism_studies colony_formation->mechanism_studies spheroid_assay->mechanism_studies western_blot Western Blot (Protein Expression) mechanism_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanism_studies->flow_cytometry lead_candidate Lead Candidate Identification western_blot->lead_candidate flow_cytometry->lead_candidate

Caption: General workflow for screening benzimidazole derivatives.

References

Application Note & Protocol: Two-Step Derivatization of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the two-step derivatization of 4-Acetyl-1-benzyl-2-methylimidazole, a key intermediate in the synthesis of various biologically active compounds. The protocol first describes the selective reduction of the acetyl group to a secondary alcohol, followed by its esterification to introduce further molecular diversity. This method offers a robust and efficient pathway for the functionalization of the imidazole core, which is a privileged scaffold in medicinal chemistry.[1][2][3][4] All experimental procedures are detailed, and quantitative data is presented for clarity.

Introduction

The imidazole ring is a fundamental structural motif found in a vast array of natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities including anticancer, antifungal, and anti-inflammatory properties.[2][3][4][5] The functionalization of the imidazole scaffold is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.[1][6][7][8] this compound serves as a versatile starting material, with the acetyl group offering a prime site for chemical modification. This protocol details a reliable two-step derivatization process, commencing with the reduction of the ketone to an alcohol, followed by esterification, thereby enabling the exploration of structure-activity relationships.

Experimental Protocols

Part 1: Reduction of this compound

This procedure outlines the reduction of the acetyl group of this compound to form 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL/g of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol.

Part 2: Esterification of 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol

This procedure describes the esterification of the synthesized alcohol with an acyl chloride to yield the corresponding ester derivative.

Materials:

  • 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol

  • Acyl chloride (e.g., Acetyl chloride) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/g of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.2 eq) dropwise via a dropping funnel over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the final ester derivative.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the two-step derivatization process.

ParameterStep 1: ReductionStep 2: Esterification
Starting Material This compound1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol
Reagents Sodium borohydrideAcetyl chloride, Triethylamine
Solvent MethanolDichloromethane
Reaction Time 2 hours4 hours
Product 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethyl acetate
Yield 92%88%
Purity (by HPLC) >98%>99%

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the derivatization protocol.

Derivatization_Workflow Start Start: This compound Reduction Step 1: Reduction - NaBH4, MeOH - 0°C to RT, 2h Start->Reduction Purification1 Purification (Column Chromatography) Reduction->Purification1 Alcohol Intermediate: 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-ol Esterification Step 2: Esterification - Acyl Chloride, TEA, DCM - 0°C to RT, 4h Alcohol->Esterification Purification2 Purification (Column Chromatography) Esterification->Purification2 Ester Final Product: Ester Derivative Purification1->Alcohol Purification2->Ester

References

Application Note: A Validated LC-MS/MS Method for the In Vitro Detection of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Acetyl-1-benzyl-2-methylimidazole in in vitro biological matrices. The method utilizes a simple protein precipitation step for sample preparation and employs a stable isotope-labeled internal standard (Imidazole-d4) to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the in vitro characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for in vitro studies, such as metabolic stability assays, cell-based assays, and drug screening campaigns. The LC-MS/MS method presented here offers high sensitivity, specificity, and throughput for the analysis of this compound.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • Imidazole-d4 (Internal Standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., cell lysate, microsomal suspension)

Sample Preparation
  • To 50 µL of the in vitro sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL Imidazole-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 215.1 -> Product Ion (m/z) 173.1 (Loss of acetyl group) and 91.1 (Benzyl cation).

    • Imidazole-d4 (ISTD): Precursor Ion (m/z) 73.1 -> Product Ion (m/z) 46.1.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min, Gas Temperature: 300°C).

Quantitative Data Summary

The method was validated for its performance in terms of linearity, sensitivity, accuracy, and precision. A summary of the quantitative data is presented in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Upper Limit of Quantitation (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample In Vitro Sample (50 µL) add_istd Add Acetonitrile with ISTD (150 µL) sample->add_istd vortex Vortex (1 min) add_istd->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance method_validation Method Validation linearity Linearity (r²) method_validation->linearity sensitivity Sensitivity (LLOQ/ULOQ) method_validation->sensitivity accuracy Accuracy (% Bias) method_validation->accuracy precision Precision (%CV) method_validation->precision specificity Specificity method_validation->specificity matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Application of 4-Acetyl-1-benzyl-2-methylimidazole in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 4-Acetyl-1-benzyl-2-methylimidazole are not extensively documented in the current scientific literature. The following application notes and protocols are based on the known catalytic activities of structurally related compounds, including N-benzylimidazoles, acetylimidazoles, and other substituted imidazole derivatives. These notes are intended to provide hypothetical yet plausible applications for researchers and professionals in drug development and organic synthesis.

Application Note 1: Nucleophilic Acyl Transfer Catalyst

Introduction: Substituted imidazoles, particularly N-acylimidazoles, are well-established as potent acyl transfer agents in organic synthesis. While the acetyl group in this compound is attached to the imidazole ring rather than the nitrogen atom, the electronic nature of the ring and the steric environment provided by the benzyl and methyl groups could enable its function as a nucleophilic catalyst in acylation reactions, similar to the role of N-methylimidazole.[1] This application is particularly relevant in the synthesis of esters and amides under mild conditions.

Potential Applications:

  • Catalysis of acetylation reactions for sensitive substrates, including complex alcohols, phenols, and amines.

  • Use in kinetic resolution of racemic alcohols through enantioselective acylation.

  • Application in the synthesis of pharmaceutical intermediates where mild reaction conditions are crucial to avoid side reactions.

Hypothetical Experimental Protocol: Catalytic Acetylation of a Primary Alcohol

Objective: To evaluate the catalytic efficacy of this compound in the acetylation of benzyl alcohol with acetic anhydride.

Materials:

  • This compound (Catalyst)

  • Benzyl alcohol (Substrate)

  • Acetic anhydride (Acylating agent)

  • Dichloromethane (Solvent, anhydrous)

  • Sodium bicarbonate (Aqueous solution, saturated)

  • Magnesium sulfate (Anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 108 mg) and this compound (0.1 mmol, 21.4 mg, 10 mol%).

  • Dissolve the mixture in anhydrous dichloromethane (10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol, 122 mg) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Hypothetical Quantitative Data:

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)
15128580
21089592
31012>9997
4156>9996

Catalytic Cycle for Nucleophilic Acylation

Nucleophilic_Acylation Catalyst 4-Acetyl-1-benzyl- 2-methylimidazole Intermediate N-Acetylimidazolium Intermediate Catalyst->Intermediate Reaction with Ac2O Ac2O Acetic Anhydride Ac2O->Intermediate Intermediate->Catalyst Regeneration Product R-OAc (Ester) Intermediate->Product Nucleophilic Attack by Alcohol Alcohol R-OH (Alcohol) Alcohol->Product Byproduct Acetic Acid Product->Byproduct Release

Caption: Hypothetical catalytic cycle for nucleophilic acylation.

Application Note 2: Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Introduction: N-heterocyclic compounds, including substituted imidazoles, are widely used as ligands in transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate with metal centers, influencing the catalyst's stability, activity, and selectivity. The N-benzyl group in this compound can provide steric bulk, which may be beneficial in controlling the coordination sphere of the metal.[2][3] The acetyl group, being an electron-withdrawing group, can modulate the electron density on the imidazole ring, thereby affecting the ligand-metal bond strength.

Potential Applications:

  • As a ligand for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.

  • In copper-catalyzed reactions, for instance, C-N or C-O bond formation.

  • As a component of catalysts for asymmetric synthesis, where the chiral environment around the metal is critical.

Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To investigate the performance of a palladium catalyst bearing this compound as a ligand in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • 4-Iodotoluene (Aryl halide)

  • Phenylboronic acid (Coupling partner)

  • Potassium carbonate (Base)

  • Toluene/Water (Solvent mixture)

  • Standard Schlenk line and inert atmosphere techniques

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • In a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 8.6 mg).

  • Add toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this mixture, add 4-iodotoluene (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 2-12 hours.

  • Monitor the reaction by taking samples and analyzing by HPLC.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Hypothetical Quantitative Data:

EntryLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
11:1801275
22:1801288
32:1100695
43:1100693

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Catalyst_Prep Catalyst Preparation: Pd(OAc)₂ + Ligand in Toluene (under Argon) Start->Catalyst_Prep Reagent_Add Addition of Reagents: Aryl Halide, Boronic Acid, Base Catalyst_Prep->Reagent_Add Reaction Heating and Stirring (e.g., 100 °C) Reagent_Add->Reaction Monitoring Reaction Monitoring (HPLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification End End Product Purification->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Note 3: Catalyst for Epoxy Resin Curing

Introduction: 1-Benzyl-2-methylimidazole is a known catalyst for the curing of epoxy resins.[4] The imidazole nitrogen acts as a nucleophile to initiate the ring-opening polymerization of the epoxy groups. The bulky benzyl group and the methyl group can influence the curing kinetics and the properties of the final polymer network. It is plausible that this compound could also function as a curing agent, with the acetyl group potentially affecting the catalyst's reactivity and the thermal stability of the cured resin.

Potential Applications:

  • As a curing agent for epoxy-based composites, adhesives, and coatings.

  • In applications requiring controlled curing profiles, where the electronic and steric effects of the substituents can be tuned.

  • For producing epoxy networks with modified thermal and mechanical properties.

Hypothetical Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

Objective: To determine the effect of this compound on the curing kinetics of a bisphenol A diglycidyl ether (DGEBA) epoxy resin using differential scanning calorimetry (DSC).

Materials:

  • This compound (Curing agent)

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Prepare a mixture of DGEBA epoxy resin and this compound at a concentration of 5 parts per hundred of resin (phr).

  • Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

  • Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Perform a dynamic scan from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the exothermic curing peak.

  • Analyze the DSC thermogram to determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of curing (ΔH).

Hypothetical Quantitative Data:

CatalystConcentration (phr)T_onset (°C)T_peak (°C)ΔH (J/g)
1-Benzyl-2-methylimidazole5115135450
This compound5125148430
No Catalyst-180210400

Logical Relationship in Epoxy Curing

Epoxy_Curing Initiation Initiation: Nucleophilic attack of Imidazole on Epoxy Ring Propagation Propagation: Anionic Polymerization of Epoxy Monomers Initiation->Propagation Termination Termination/Cross-linking: Formation of 3D Polymer Network Propagation->Termination Cured_Resin Cured Epoxy Resin Termination->Cured_Resin

Caption: Key stages in imidazole-catalyzed epoxy curing.

References

Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches for the specific compound 4-Acetyl-1-benzyl-2-methylimidazole as a building block in organic synthesis did not yield any specific documented applications, reaction protocols, or quantitative data. The following information is provided to address the broader context of using functionalized imidazoles in chemical synthesis, with a focus on the reactivity of the acetyl-imidazole moiety as a functional group.

Introduction to Acetyl-Imidazoles as Reagents

While specific examples for this compound are not available, the N-acetylimidazole scaffold is a well-known and versatile acylating agent in organic chemistry.[1] N-acyl imidazoles, including N-acetylimidazole, are employed to transfer an acetyl group to various nucleophiles under mild conditions.[1] This reactivity stems from the fact that imidazole is a good leaving group. The reactivity of these compounds can be tuned by introducing different substituents on the imidazole ring.[1][2]

The general reactivity of an acetyl-imidazole derivative involves the nucleophilic attack at the acetyl carbonyl carbon, leading to the transfer of the acetyl group and the release of the imidazole heterocycle.

Potential Synthetic Applications

Based on the general reactivity of acetyl-imidazoles, this compound could hypothetically be used in the following types of reactions:

Reaction TypeDescriptionPotential Product
Acylation of Alcohols Transfer of the acetyl group to an alcohol to form an ester.Acetate Ester
Acylation of Amines Transfer of the acetyl group to a primary or secondary amine to form an amide.Acetamide
Acylation of Thiols Transfer of the acetyl group to a thiol to form a thioester.Thioacetate

Generalized Experimental Protocol: Acylation of an Amine

The following is a generalized protocol for the acylation of a primary amine using an N-acetylimidazole derivative. This protocol is illustrative and would require optimization for a specific substrate.

Materials:

  • N-acetylimidazole derivative (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of the primary amine in the anhydrous solvent under an inert atmosphere, add the N-acetylimidazole derivative in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.

Conceptual Workflow for a Novel Building Block

The evaluation of a new chemical entity as a potential building block in organic synthesis typically follows a structured workflow. This involves initial reactivity screening, followed by optimization and application in the synthesis of more complex target molecules.

G cluster_0 Building Block Evaluation Start Propose Novel Building Block (e.g., this compound) Synthesis Develop Synthetic Route to Building Block Start->Synthesis Characterization Full Spectroscopic and Physical Characterization Synthesis->Characterization Reactivity Screen Reactivity with Various Nucleophiles (Alcohols, Amines, Thiols) Characterization->Reactivity Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst) Reactivity->Optimization Scope Explore Substrate Scope and Limitations Optimization->Scope Application Utilize in the Synthesis of a Target Molecule Scope->Application End Publish Findings Application->End

Caption: Conceptual workflow for the evaluation of a novel building block in organic synthesis.

References

Application Notes and Protocols for Efficacy Testing of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory properties. This document outlines a comprehensive experimental design for evaluating the efficacy of a novel imidazole derivative, 4-Acetyl-1-benzyl-2-methylimidazole (designated as Cmpd-ABMI), as a potential anti-inflammatory agent. The protocols described herein cover both in vitro and in vivo models to assess the compound's ability to modulate inflammatory responses and to elucidate its potential mechanism of action. Based on the known pharmacology of similar compounds, it is hypothesized that Cmpd-ABMI exerts its anti-inflammatory effects through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal regulators of inflammation.

Section 1: In Vitro Efficacy and Mechanism of Action

Objective

To determine the anti-inflammatory activity of Cmpd-ABMI in a cellular model of inflammation and to investigate its effect on the NF-κB and MAPK signaling pathways.

Experimental Model
  • Cell Line: RAW 264.7 (murine macrophage-like cell line) or THP-1 (human monocytic cell line). These cells are widely used to study inflammation as they produce pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.

Experimental Protocols
  • Objective: To determine the cytotoxic potential of Cmpd-ABMI and to establish a non-toxic concentration range for subsequent efficacy assays.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Cmpd-ABMI (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Objective: To quantify the effect of Cmpd-ABMI on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • Method:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of Cmpd-ABMI for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant. Measure absorbance at 540 nm.

    • TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Objective: To assess the effect of Cmpd-ABMI on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Method:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with Cmpd-ABMI for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells and collect the total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and p38, ERK1/2, JNK (for MAPK pathway). Use an antibody against β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Data Presentation: Hypothetical In Vitro Results

Table 1: Effect of Cmpd-ABMI on Cell Viability and Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells.

Concentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control100 ± 5.21.2 ± 0.315.4 ± 3.110.2 ± 2.5
LPS (1 µg/mL)98.5 ± 4.835.6 ± 2.92548.7 ± 150.31875.4 ± 120.9
Cmpd-ABMI (1) + LPS99.1 ± 5.132.1 ± 2.52210.5 ± 135.71654.3 ± 115.8
Cmpd-ABMI (10) + LPS97.6 ± 4.518.4 ± 1.91350.2 ± 98.4980.1 ± 85.6
Cmpd-ABMI (25) + LPS96.2 ± 4.98.9 ± 1.1675.8 ± 55.2450.7 ± 45.3
IC50 (µM) >10012.515.214.8
*Data are presented as mean ± SD (n=3). p < 0.05 compared to the LPS-treated group.

Table 2: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins.

Treatmentp-IκBα / IκBαp-p65 / p65p-p38 / p38p-ERK / ERK
Control1.001.001.001.00
LPS (1 µg/mL)3.52 ± 0.212.89 ± 0.184.15 ± 0.253.78 ± 0.22
Cmpd-ABMI (25 µM) + LPS1.45 ± 0.151.25 ± 0.111.89 ± 0.171.65 ± 0.14
*Data are presented as fold change relative to the control group (mean ± SD, n=3). p < 0.05 compared to the LPS-treated group.

Section 2: In Vivo Efficacy Assessment

Objective

To evaluate the anti-inflammatory efficacy of Cmpd-ABMI in an acute in vivo model of inflammation.

Experimental Model
  • Animal Model: Male Wistar rats (180-220 g).

  • Inflammation Model: Carrageenan-induced paw edema. This is a widely used and well-characterized model for screening anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation.

Experimental Protocol
  • Objective: To measure the ability of Cmpd-ABMI to reduce acute inflammation in rats.

  • Method:

    • Divide the rats into four groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)

      • Group 2: Carrageenan control (Vehicle + Carrageenan)

      • Group 3: Cmpd-ABMI (e.g., 50 mg/kg, p.o.) + Carrageenan

      • Group 4: Indomethacin (10 mg/kg, p.o., reference drug) + Carrageenan

    • Administer the vehicle, Cmpd-ABMI, or indomethacin orally 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical In Vivo Results

Table 3: Effect of Cmpd-ABMI on Carrageenan-Induced Paw Edema in Rats.

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.85 ± 0.07-
Cmpd-ABMI500.42 ± 0.0550.6%
Indomethacin100.35 ± 0.0458.8%
*Data are presented as mean ± SD (n=6). p < 0.05 compared to the Carrageenan control group.

Section 3: Visualizations

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK Cmpd_ABMI Cmpd-ABMI Cmpd_ABMI->IKK Inhibits Cmpd_ABMI->MAPKKK Inhibits IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Activation IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes transcription MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK MAPK p-p38 MAPK MAPKK->MAPK MAPK->Nucleus

Caption: Hypothesized mechanism of Cmpd-ABMI action.

Experimental Workflow Diagram

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Acetyl-1-benzyl-2-methylimidazole.

Troubleshooting Guides

Two primary synthetic routes are commonly considered for the preparation of this compound. This guide addresses potential issues and optimization strategies for each pathway.

Route 1: Benzylation of 4-Acetyl-2-methylimidazole

This route involves the initial synthesis of 4-acetyl-2-methylimidazole followed by N-benzylation.

  • Diagram of Synthetic Workflow (Route 1)

    Route 1: Benzylation of 4-Acetyl-2-methylimidazole Start Starting Materials (e.g., Imidazole-4-carboxaldehyde) Intermediate 4-Acetyl-2-methylimidazole Start->Intermediate Synthesis Product This compound Intermediate->Product N-Benzylation

    Workflow for the benzylation of 4-acetyl-2-methylimidazole.

FAQs for Route 1

  • Question: My yield for the synthesis of the 4-acetyl-2-methylimidazole precursor is low. What are the common pitfalls?

    • Answer: The synthesis of 4-acetyl-2-methylimidazole can be challenging. A common method involves the reaction of an imidazole-4-carboxylate with an organometallic reagent or a Claisen condensation followed by decarboxylation. Low yields can result from incomplete reaction, side reactions, or difficult purification. Ensure anhydrous conditions for organometallic reactions and optimize the base and solvent for condensation reactions. A patent describes a method starting from imidazole-4-ethyl formate with sodium hydride and ethyl acetate, followed by hydrolysis, with a reported yield of 77% for the final 4-acetylimidazole.[1]

  • Question: I am observing low conversion during the N-benzylation of 4-acetyl-2-methylimidazole. How can I improve this?

    • Answer: The electron-withdrawing nature of the acetyl group can reduce the nucleophilicity of the imidazole nitrogen, making the benzylation sluggish. To improve conversion, consider the following:

      • Stronger Base: Use a strong base such as sodium hydride (NaH) to fully deprotonate the imidazole, increasing its nucleophilicity.

      • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally effective for this type of reaction.

      • Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) can increase the reaction rate, but be cautious of potential side reactions at higher temperatures.

  • Question: I am getting a mixture of N1- and N3-benzylated products. How can I improve the regioselectivity?

    • Answer: For unsymmetrically substituted imidazoles, a mixture of regioisomers is a common issue. While the electronic and steric environment around the nitrogen atoms influences the selectivity, complete control can be difficult. Generally, the less sterically hindered nitrogen is favored. Protecting group strategies can be employed for absolute regioselectivity, but this adds steps to the synthesis.

  • Question: A significant amount of a salt-like byproduct is forming during benzylation. What is it and how can I avoid it?

    • Answer: This is likely the 1,3-dibenzylimidazolium salt, formed by the reaction of the already benzylated product with another molecule of benzyl halide.[2] To minimize this side reaction:

      • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the imidazole starting material relative to the benzyl halide.

      • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed.

Route 2: Acetylation of 1-Benzyl-2-methylimidazole

This approach involves the synthesis of 1-benzyl-2-methylimidazole first, followed by acylation at the C4 or C5 position.

  • Diagram of Synthetic Workflow (Route 2)

    Route 2: Acetylation of 1-Benzyl-2-methylimidazole Start Starting Materials (2-Methylimidazole) Intermediate 1-Benzyl-2-methylimidazole Start->Intermediate N-Benzylation Product This compound Intermediate->Product C-Acetylation

    Workflow for the acetylation of 1-benzyl-2-methylimidazole.

FAQs for Route 2

  • Question: What is a reliable method for the synthesis of the 1-benzyl-2-methylimidazole intermediate?

    • Answer: A common and effective method involves the reaction of 2-methylimidazole with benzyl chloride in the presence of a base like sodium hydride in a solvent such as DMF. One reported protocol gives a yield of 60.5%.

  • Question: I am attempting a Friedel-Crafts acylation on 1-benzyl-2-methylimidazole, but the reaction is not working. What could be the issue?

    • Answer: Friedel-Crafts acylations typically require a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride.[3] However, the nitrogen atoms in the imidazole ring are Lewis basic and can form a complex with the catalyst, deactivating it.[3] This often leads to low or no yield. Furthermore, strongly deactivated aromatic rings are unreactive in Friedel-Crafts reactions.[4][5]

  • Question: Are there alternative methods for acylating 1-benzyl-2-methylimidazole?

    • Answer: Yes, several alternatives to the classical Friedel-Crafts acylation can be considered:

      • Vilsmeier-Haack type reactions: While typically used for formylation, modifications can sometimes be used to introduce other acyl groups.

      • Metalation followed by acylation: Deprotonation of the imidazole ring at the C4/C5 position with a strong base (e.g., n-butyllithium) followed by quenching with an acetylating agent (e.g., acetyl chloride or acetic anhydride) can be an effective strategy. The regioselectivity of the metalation will be crucial.

      • Acylation using acyl radicals: Radical-based methods can sometimes overcome the limitations of electrophilic aromatic substitution.

  • Question: My acylation reaction is giving a low yield and multiple products. How can I optimize it?

    • Answer: Low yields and multiple products in the acylation of N-benzylimidazole can be due to several factors:

      • Regioselectivity: Acylation can potentially occur at the C4 and C5 positions of the imidazole ring, as well as on the benzyl group's aromatic ring (though less likely). The reaction conditions will dictate the major product.

      • Reaction Conditions: Optimization of the solvent, temperature, and acylating agent is critical. For metalation-acylation routes, the choice of the organolithium reagent and the quenching conditions are key parameters to control.

Data Presentation: Comparison of Synthetic Parameters

Table 1: N-Benzylation of Imidazole Derivatives - Reaction Conditions

Imidazole SubstrateBenzylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-MethylimidazoleBenzyl chlorideNaHDMF68-9560.5Generic Lab Protocol
1H-IndazoleBenzyl bromideK₂CO₃DMFRT85 (N1)Not specified
BenzimidazoleBenzyl chlorideK₂CO₃AcetonitrileReflux92Not specified
4(5)-Nitro-2-methylimidazoleBenzyl bromideK₂CO₃AcetonitrileRT94Not specified

Table 2: Acylation of Aromatic and Heterocyclic Compounds - General Conditions

SubstrateAcylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
BenzeneAcetyl chlorideAlCl₃CS₂Reflux95Friedel-Crafts
AnisoleAcetic anhydrideFeCl₃·6H₂OIonic Liquid6094[6]
PyrroleBenzoyl chloride[Bmim][PF₆]Ionic LiquidRT95[7]
ImidazoleKeteneNoneBenzene4093 (for 1-acetylimidazole)[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-methylimidazole

This protocol is adapted from a general laboratory procedure.

Materials:

  • 2-Methylimidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl chloride

  • Ethyl acetate

  • Saturated sodium chloride solution

  • 6N Hydrochloric acid

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Ether

Procedure:

  • Under a nitrogen atmosphere, cautiously add 2-methylimidazole (0.1 mol) to a stirred suspension of sodium hydride (0.1 mol) in anhydrous DMF (50 mL).

  • The reaction is exothermic. Once the initial exotherm subsides, heat the mixture at 70-75°C for 30 minutes, then at 95°C for 15 minutes, or until gas evolution ceases.

  • Cool the reaction mixture to 68°C and add benzyl chloride (0.1 mol) dropwise, maintaining the temperature below 95°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 600 mL of water and extract with ethyl acetate (2 x 200 mL).

  • Wash the combined organic extracts sequentially with water (1 x 400 mL), saturated sodium chloride solution (1 x 100 mL), and 6N HCl (1 x 50 mL).

  • Extract the acidic aqueous layer with ether (1 x 25 mL) and then make it alkaline with sodium hydroxide.

  • Extract the alkaline aqueous layer with ether.

  • Dry the final ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 1-benzyl-2-methylimidazole as a pale yellow oil. (Expected yield: ~60.5%).

Protocol 2: General Procedure for Friedel-Crafts Acylation (for consideration with 1-Benzyl-2-methylimidazole)

Note: This is a general protocol and may require significant optimization for the specific substrate due to the potential for catalyst deactivation.

Materials:

  • 1-Benzyl-2-methylimidazole

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Ice-water bath

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-benzyl-2-methylimidazole in anhydrous DCM under a nitrogen atmosphere at 0°C, add aluminum chloride portion-wise.

  • Allow the mixture to stir for 15-30 minutes at 0°C.

  • Slowly add acetyl chloride or acetic anhydride dropwise, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it into an ice-water mixture.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

  • Logical Relationship of Synthetic Routes

    Synthetic Strategies cluster_route1 Route 1 cluster_route2 Route 2 Target This compound Start1 4-Acetyl-2-methylimidazole Step1 N-Benzylation Start1->Step1 Step1->Target Start2 1-Benzyl-2-methylimidazole Step2 C-Acetylation Start2->Step2 Step2->Target

    Comparison of the two primary synthetic routes.

References

Troubleshooting 4-Acetyl-1-benzyl-2-methylimidazole instability in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetyl-1-benzyl-2-methylimidazole. The information addresses common instability issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing a progressive loss of my compound's activity in my aqueous assay buffer. What could be the cause?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of the N-acetyl group.[1][2][3][4][5] N-acylimidazoles are reactive acylating agents and are susceptible to nucleophilic attack by water. This reaction cleaves the acetyl group, yielding 1-benzyl-2-methylimidazole and acetic acid, which will likely result in a loss of biological activity if the acetyl group is essential for the compound's function. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q2: My HPLC analysis of a stock solution of this compound shows a new, more polar peak appearing over time. What is this new peak?

A2: The new, more polar peak is likely the hydrolysis product, 1-benzyl-2-methylimidazole. The loss of the acetyl group increases the polarity of the molecule, leading to an earlier elution time in a typical reversed-phase HPLC setup. To confirm this, you can compare the retention time with a standard of 1-benzyl-2-methylimidazole if available.

Q3: I have noticed a yellowing of my compound upon storage or when exposed to light. What is causing this discoloration?

A3: Imidazole derivatives can be susceptible to photodegradation and oxidation.[6][7][8] Exposure to light, especially UV light, and air can lead to the formation of colored degradation products. It is recommended to store this compound in a cool, dark place and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q4: Can I use a spectrophotometric assay to quantify my compound? I am seeing inconsistent readings.

A4: While spectrophotometric assays can be used, their reliability can be compromised by the instability of the compound. If the degradation products absorb at the same wavelength as the parent compound, your readings will be inaccurate.[9][10][11] It is crucial to establish the stability of the compound in your specific assay buffer and timeframe. Consider using a stability-indicating method like HPLC to get a more accurate quantification in the presence of degradants.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Issue 1: Inconsistent or Decreasing Potency in Biological Assays
Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis of the N-acetyl group Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) and make final dilutions into aqueous buffers immediately before use.Minimize the time the compound spends in aqueous media. If possible, conduct assays at a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.[1]
Adsorption to plasticware Use low-adsorption plasticware or glass vials for storage and preparation of solutions.Run a control experiment to quantify the extent of adsorption to your labware.
Interaction with assay components Investigate potential reactions with other components in your assay buffer (e.g., nucleophilic thiols in reducing agents like DTT).If possible, remove or replace components that could react with the acetylimidazole moiety.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms
Potential Cause Troubleshooting Steps Recommended Action
On-column degradation Ensure the mobile phase is not excessively acidic or basic. Check for compatibility of the compound with the stationary phase.Adjust the mobile phase pH to be within a stable range for the compound (typically pH 3-7 for silica-based columns).
Degradation in the autosampler If the autosampler is temperature-controlled, set it to a low temperature (e.g., 4°C) to slow down degradation in prepared samples.Minimize the time samples spend in the autosampler before injection.
Contaminated solvent or mobile phase Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.Filter all mobile phases before use.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in a given buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system.

    • Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

    • Inject aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound and its potential degradants.

    • Flow Rate: 1 mL/min.

    • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

  • Data Analysis: Plot the peak area of the parent compound against time to determine the rate of degradation.

Visualizations

Diagram 1: Hydrolysis of this compound

Compound This compound Hydrolysis Hydrolysis (pH and temperature dependent) Compound->Hydrolysis Water H2O (in aqueous buffer) Water->Hydrolysis Product1 1-Benzyl-2-methylimidazole Hydrolysis->Product1 Product2 Acetic Acid Hydrolysis->Product2

Caption: Proposed hydrolysis pathway of this compound.

Diagram 2: Troubleshooting Workflow for Assay Instability

Caption: A logical workflow for troubleshooting assay instability issues.

References

Technical Support Center: Improving the Purity of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in the purification of 4-Acetyl-1-benzyl-2-methylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude preparation of this compound?

A1: Impurities largely depend on the synthetic route. For a synthesis involving the oxidation of a secondary alcohol precursor, which is formed from the corresponding aldehyde and a Grignard reagent, common impurities may include:

  • Unreacted Starting Materials: Such as 1-benzyl-2-methylimidazole-4-carboxaldehyde.

  • Intermediate Alcohol: The precursor to the final acetylated product that was not fully oxidized.

  • Grignard Reagent Byproducts: Salts and other species resulting from the Grignard reaction and subsequent workup.

  • Regioisomers: Depending on the starting materials, isomers such as 5-Acetyl-1-benzyl-2-methylimidazole could be present.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: Which analytical methods are best for assessing the purity of my compound?

A2: A combination of methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and for identifying the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides purity data and confirms the molecular weight of the desired product and potential impurities.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1%).

Q3: What are the most effective primary purification strategies for this compound?

A3: The two most effective and widely used purification techniques for imidazole derivatives are flash column chromatography and recrystallization.

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities. It is often the first method used on a crude product.[5][6]

  • Recrystallization: An excellent method for removing minor impurities from a product that is already relatively pure (>90%). It can yield highly pure crystalline material if a suitable solvent system is found.[7][8][9]

Q4: My final product is a persistent oil, not a solid. What steps can I take?

A4: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization. Try the following:

  • High Vacuum Drying: Dry the sample under a high vacuum for an extended period (12-24 hours), possibly with gentle heating, to remove all volatile solvents.

  • Re-purification: The oil may contain impurities. Re-purifying by column chromatography can remove these contaminants.

  • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization of the product.

Q5: The product has a persistent yellow or brown color. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[8] Dissolve the compound in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated carbon (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite to remove the carbon.[7][8] The product can then be recovered by removing the solvent or by recrystallization.

Troubleshooting Guide

Problem: My product purity is low (<85%) after the initial workup.

  • Possible Cause: Incomplete reaction, inefficient extraction, or presence of significant side products.

  • Solution:

    • Verify Reaction Completion: Before workup, use TLC or HPLC to ensure the starting materials have been consumed. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

    • Optimize Workup: Ensure that aqueous washes are sufficient to remove inorganic salts and water-soluble reagents. Back-extraction of the aqueous layers can sometimes recover more product.

    • Employ Chromatography: For complex mixtures with significant impurities, direct purification by flash column chromatography is the most effective approach.

Problem: TLC analysis shows multiple spots that are close together.

  • Possible Cause: The presence of structurally similar impurities (e.g., regioisomers) or a suboptimal TLC solvent system.

  • Solution:

    • Systematically Screen TLC Solvents: Test various solvent systems with different polarities and compositions. A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of a third solvent (e.g., methanol or triethylamine) can sometimes improve separation.

    • Try Different Adsorbents: If silica gel does not provide adequate separation, consider using alumina plates for TLC development.

    • Two-Dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can help resolve overlapping spots.

Problem: The yield is very low after purification by column chromatography.

  • Possible Cause: The product may be highly retained on the silica column, or it may have been lost during solvent removal.

  • Solution:

    • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase. A gradient elution from low to high polarity is often most effective.

    • Use a Column Plug: After running the column, flush it with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any highly retained material. This "plug" can be analyzed to see if it contains the desired product.

    • Check for Decomposition: Imidazoles are generally stable, but prolonged exposure to acidic silica gel can sometimes cause degradation. Consider using deactivated (neutral) silica gel.

    • Careful Evaporation: When removing solvent from pooled fractions, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of a potentially volatile product.

Problem: The purified compound fails to recrystallize from various solvents.

  • Possible Cause: Lingering impurities are inhibiting crystal lattice formation, or the incorrect solvent/solvent combination is being used.

  • Solution:

    • Ensure High Purity: Recrystallization is most effective on material that is already >90% pure. If purity is lower, first perform column chromatography.

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities (see Table 2). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Use an Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of the pure compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography

PolaritySolvent SystemRatio (v/v)Notes
Low to MediumHexanes / Ethyl Acetate9:1 → 1:1A standard system for many organic compounds. Good starting point for gradient elution.[6]
Medium to HighDichloromethane / Methanol99:1 → 9:1Effective for more polar compounds.
Basic ModifierHexanes / Ethyl Acetate / Triethylamine40:60:0.5The addition of a small amount of base can prevent peak tailing for basic compounds like imidazoles.
High PolarityDichloromethane / Methanol / Ammonium Hydroxide20:4:1Used for very polar compounds or to improve the chromatography of basic amines.[5]

Table 2: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
HexanesNon-polar69Often used as an anti-solvent or for washing crystals.
Toluene / BenzeneNon-polar (Aromatic)111 / 80Benzene has been noted for purifying related imidazoles.[8] Toluene is a safer alternative.
Diethyl EtherLow35Low boiling point can make it difficult to handle, but useful for precipitating solids.
Ethyl Acetate (EtOAc)Medium77A very common and effective recrystallization solvent. Often used with hexanes.[7]
Isopropanol (IPA)Polar Protic82Good for moderately polar compounds.
Ethanol (EtOH)Polar Protic78Tends to dissolve many compounds, but can be effective when mixed with water or an anti-solvent.
Acetonitrile (MeCN)Polar Aprotic82A versatile polar solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Solvent System Selection: Determine the optimal eluent system using TLC. Aim for a retention factor (Rƒ) of ~0.25-0.35 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the starting solvent system. Apply gentle positive pressure. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visual Guides

Purification_Workflow crude Crude Product check1 Purity Assessment (TLC / HPLC) crude->check1 decision Purity > 95%? check1->decision Relatively Pure chrom Flash Column Chromatography check1->chrom Impure recrys Recrystallization decision->recrys No check2 Final Purity Analysis (HPLC / NMR) decision->check2 Yes chrom->check2 recrys->check2 pure Pure Product (>99%) check2->pure Pass

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree start Low Purity Confirmed by HPLC/NMR q1 Product is Colored? start->q1 a1_yes Perform Activated Carbon Treatment q1->a1_yes Yes q2 Multiple Spots on TLC? q1->q2 No / After Treatment a1_yes->q2 a2_yes Optimize Flash Chromatography q2->a2_yes Yes q3 Fails to Crystallize? q2->q3 No / After Column a2_yes->q3 a3_yes Screen Recrystallization Solvents (Anti-Solvent Method) q3->a3_yes Yes end_node Re-analyze Purity q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common purity issues in experimental preparations.

References

Technical Support Center: Addressing Off-Target Effects of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of specific published data for 4-Acetyl-1-benzyl-2-methylimidazole, this technical support center has been created as a representative guide for researchers working with similar novel substituted imidazole compounds. The hypothetical compound "IZ-123" is used for illustrative purposes. The experimental data presented are examples and should not be considered real results.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays with IZ-123 that do not align with the intended target's known function. How can we determine if these are off-target effects?

A1: Unexpected phenotypes are a common indication of off-target activity. To investigate this, we recommend a multi-pronged approach:

  • Target Engagement Assay: First, confirm that IZ-123 is engaging its intended target in your cellular model at the concentrations used. Techniques like cellular thermal shift assay (CETSA) or specific antibody-based methods can be employed.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. If the potency for the off-target effect differs significantly from the on-target effect, it may suggest a different molecular mechanism.

  • Orthogonal Compound Testing: Use a structurally unrelated inhibitor of the same primary target. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect of IZ-123.

  • Rescue Experiments: If the intended target is an enzyme, overexpressing a drug-resistant mutant of the target should rescue the on-target effects but not the off-target phenotypes.

Q2: Our in vitro kinase profiling revealed that IZ-123 inhibits several kinases in addition to its primary target. What are the next steps to validate these potential off-targets?

A2: In vitro kinase profiling is an excellent primary screen for off-target kinase activity. To validate these hits, consider the following:

  • Determine IC50 Values: Quantify the inhibitory potency of IZ-123 against the identified off-target kinases by generating full IC50 curves.

  • Cellular Target Validation: Investigate whether IZ-123 inhibits these kinases in a cellular context. This can be done by examining the phosphorylation of known downstream substrates of the off-target kinases using Western blotting or phospho-specific antibodies.

  • Phenotypic Correlation: Correlate the cellular potency of IZ-123 for the off-target kinase with the observed unexpected cellular phenotype.

Troubleshooting Guides

Issue 1: High Variability in Cellular Assay Results
Possible Cause Troubleshooting Step
Cell Health and Passage NumberEnsure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range for all experiments.[1]
Inconsistent Seeding DensityOptimize and strictly control cell seeding density to ensure uniform cell numbers across wells and experiments.
Edge Effects on MicroplatesAvoid using the outer wells of microplates, as they are prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS.
Reagent Preparation and StoragePrepare fresh dilutions of IZ-123 for each experiment from a validated stock solution. Ensure proper storage of all reagents at their recommended temperatures.[2]
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Possible Cause Troubleshooting Step
Poor Cell PermeabilityAssess the cell permeability of IZ-123 using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Efflux by Cellular TransportersUse inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of IZ-123 increases.
Compound Instability in MediaEvaluate the stability of IZ-123 in your cell culture medium over the time course of the experiment using LC-MS.
High Protein BindingThe presence of serum proteins in cell culture media can bind to the compound, reducing its free concentration. Perform assays in low-serum conditions or use predictive models for protein binding.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of IZ-123 to its intended protein target in intact cells.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle control or varying concentrations of IZ-123 for 1 hour at 37°C.

  • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension for each treatment condition into aliquots.

  • Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).

  • Cool the samples at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot.

  • A shift in the melting curve to higher temperatures in the presence of IZ-123 indicates target engagement.

Protocol 2: Western Blot for Phospho-Substrate Analysis

Objective: To assess the inhibition of a specific kinase (on- or off-target) in a cellular context.

Methodology:

  • Seed cells and allow them to adhere overnight.

  • Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

  • Pre-treat cells with a dose-range of IZ-123 or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate agonist to activate the kinase pathway of interest for a predetermined time (e.g., 15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the kinase overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Kinase Selectivity Profile of IZ-123 (Hypothetical Data)

Kinase TargetIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B150
Off-Target Kinase C850
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Cellular Activity Profile of IZ-123 (Hypothetical Data)

AssayCell LineIC50 (nM)
On-Target Activity (e.g., Target A substrate phosphorylation)HEK29350
Off-Target Phenotype (e.g., Apoptosis)HeLa500
CytotoxicityMCF-71,200

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_conclusion Conclusion a Primary Target Assay b Broad Kinase Screen a->b Initial Hit c IC50 Determination for Off-Targets b->c Identify Hits f Off-Target Validation (e.g., Western Blot) c->f Validate in Cells d On-Target Cellular Assay (e.g., CETSA, Phospho-flow) e Phenotypic Screening d->e e->f Unexpected Phenotype g On-Target Effect f->g Potency Correlates with On-Target Activity h Off-Target Effect f->h Potency Correlates with Off-Target Activity

Caption: Workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway IZ123 IZ-123 TargetA Target Kinase A IZ123->TargetA Inhibits TargetB Off-Target Kinase B IZ123->TargetB Inhibits SubstrateA Substrate A TargetA->SubstrateA Phosphorylates OnTargetEffect Desired Cellular Effect SubstrateA->OnTargetEffect SubstrateB Substrate B TargetB->SubstrateB Phosphorylates OffTargetEffect Unintended Cellular Effect SubstrateB->OffTargetEffect

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Optimization of 4-Acetyl-1-benzyl-2-methylimidazole Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 4-Acetyl-1-benzyl-2-methylimidazole in cell culture experiments. Given that this is a novel compound, the following guidelines are based on best practices for small molecule screening and optimization in a cell-based context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a novel compound, it is recommended to start with a broad range of concentrations to determine the optimal working concentration. A typical starting range for a new small molecule would be from low nanomolar (nM) to high micromolar (µM) concentrations. A logarithmic dilution series is often effective for initial screening.

Q2: How should I dissolve and dilute this compound for cell culture experiments?

A2: Most small molecules are first dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then serially diluted in DMSO to create intermediate stocks. The final working concentrations are prepared by diluting the intermediate stocks into the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How can I determine the optimal incubation time for my experiments?

A3: The optimal incubation time will depend on the specific biological question and the nature of the cellular response being measured. A time-course experiment is recommended, where cells are treated with the compound and assayed at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help identify the time point at which the desired effect is maximal without significant cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: Off-target effects are a possibility with any small molecule inhibitor. These can be assessed by various methods, including screening against a panel of related targets, observing cellular morphology for unexpected changes, and performing rescue experiments with downstream effectors of the intended target. Using the lowest effective concentration will help minimize off-target effects.[2]

Q5: The compound is precipitating in my cell culture medium. What should I do?

A5: Precipitation can be a common issue with hydrophobic compounds.[2] Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous culture medium.

  • Increase the DMSO concentration slightly: While keeping it below toxic levels, a marginal increase in the final DMSO concentration might improve solubility.

  • Prepare fresh dilutions: Do not use old stock solutions where the compound may have precipitated out of solution.

  • Pre-mix with serum-containing medium: First, dilute the DMSO stock in a small volume of serum-containing medium before adding it to the final culture volume. The proteins in the serum can sometimes help to keep the compound in solution.[1]

Troubleshooting Guides

Problem 1: High Variability in Experimental Replicates
Possible Cause Solution
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Compound precipitationVisually inspect the wells for any signs of precipitation. If observed, refer to the solubility troubleshooting guide above.
Inaccurate dilutionsPrepare fresh serial dilutions for each experiment and ensure thorough mixing at each step.
Problem 2: No Observed Effect of the Compound
Possible Cause Solution
Concentration is too lowTest a higher range of concentrations.
Incubation time is too short or too longPerform a time-course experiment to identify the optimal time point.
Compound is inactive in the specific cell lineConfirm the expression of the target protein in your cell line. Consider testing in a different, more responsive cell line.
Compound degradationSome compounds are not stable in culture medium over long periods. Consider adding the compound fresh at different time points for long-term experiments.[3]
Problem 3: High Cell Death in Treated and Control Wells
Possible Cause Solution
DMSO toxicityEnsure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a DMSO-only toxicity curve to determine the tolerance of your specific cell line.
Compound cytotoxicityThe compound may be cytotoxic at the tested concentrations. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration 50 (CC50).
ContaminationCheck for signs of bacterial or fungal contamination in the cell culture.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage Range (Dose-Response Curve)

This protocol outlines the steps to determine the effective concentration range of this compound for a specific cellular endpoint.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO to create a range of intermediate stock concentrations.

    • Further dilute the intermediate stocks into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Treatment: Add the prepared compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Perform the desired functional assay to measure the cellular response (e.g., cell proliferation assay, reporter gene assay, or analysis of protein expression).

  • Data Analysis: Plot the measured response against the log of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Follow Steps 1-4 from the Dose-Response Curve protocol.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the CC50.

Data Presentation

Table 1: Example Dose-Response Data for EC50 Determination
Concentration (µM)Log Concentration% Response (Mean ± SD)
0.01-2.002.5 ± 0.8
0.1-1.0015.2 ± 2.1
10.0048.9 ± 3.5
101.0085.7 ± 4.2
1002.0098.1 ± 1.5
Table 2: Example Cytotoxicity Data for CC50 Determination
Concentration (µM)Log Concentration% Cell Viability (Mean ± SD)
10.0099.2 ± 2.3
101.0095.4 ± 3.1
501.7075.8 ± 5.6
1002.0052.1 ± 4.8
2002.3023.7 ± 3.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Conc. Stock in DMSO serial_dmso Serial Dilutions in DMSO stock->serial_dmso serial_media Dilute in Media (Final Conc.) serial_dmso->serial_media treat Treat Cells with Compound & Controls serial_media->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Functional) incubate->assay data Data Analysis (EC50/IC50/CC50) assay->data troubleshooting_workflow start Start Troubleshooting issue High Variability? start->issue no_effect No Effect? issue->no_effect No check_seeding Check Seeding Protocol & Pipetting issue->check_seeding Yes high_death High Cell Death? no_effect->high_death No increase_conc Increase Concentration Range no_effect->increase_conc Yes check_dmso Verify Final DMSO Concentration high_death->check_dmso Yes end Problem Resolved high_death->end No check_plates Use Inner Wells of Plate check_seeding->check_plates check_solubility Check for Precipitation check_plates->check_solubility check_solubility->end time_course Perform Time-Course increase_conc->time_course check_target Confirm Target Expression time_course->check_target check_target->end viability_assay Perform Cell Viability Assay check_dmso->viability_assay check_contamination Check for Contamination viability_assay->check_contamination check_contamination->end signaling_pathway compound 4-Acetyl-1-benzyl- 2-methylimidazole target_kinase Target Kinase (Hypothetical) compound->target_kinase Inhibits substrate Substrate Protein target_kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

References

How to prevent degradation of 4-Acetyl-1-benzyl-2-methylimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Acetyl-1-benzyl-2-methylimidazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound in solution are pH, temperature, and light exposure. The acetyl group is susceptible to hydrolysis, particularly in acidic or alkaline conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photodegradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on studies of similar N-acylimidazole compounds, the hydrolysis rate of the acetyl group is significantly influenced by pH. The rate of hydrolysis increases sharply in both acidic (below pH 4) and alkaline (above pH 9) conditions.[1] Therefore, to minimize degradation, it is recommended to maintain the pH of the solution as close to neutral (pH 7) as possible.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound solutions, they should be stored in a cool, dark place. It is advisable to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize thermal degradation.

Q4: Which solvents are recommended for dissolving this compound to enhance its stability?

A4: While aqueous buffers are common, the stability of this compound may be enhanced in aprotic organic solvents. However, if aqueous solutions are necessary for your experiment, it is crucial to use a buffered system to maintain a neutral pH. The choice of buffer should be evaluated for any potential catalytic effects on hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of compound purity in solution. Inappropriate pH: The solution may be too acidic or too alkaline, leading to rapid hydrolysis of the acetyl group.Measure the pH of your solution and adjust it to as close to neutral (pH 7) as possible using a suitable buffer system.
High Temperature: The solution may be stored at an elevated temperature, accelerating degradation.Store the solution at refrigerated temperatures (2-8 °C) and allow it to equilibrate to room temperature only when necessary for the experiment.
Light Exposure: The solution may be exposed to ambient or UV light, causing photodegradation.Protect the solution from light at all times by using amber vials or by covering the container with an opaque material like aluminum foil.
Appearance of unknown peaks in HPLC analysis. Degradation Products: New peaks likely correspond to degradation products such as 1-benzyl-2-methylimidazole and acetic acid from hydrolysis.Conduct forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Inconsistent experimental results. Solution Instability: The concentration of the active compound may be decreasing over the course of the experiment due to degradation.Prepare fresh solutions for each experiment. If an experiment runs for an extended period, periodically analyze the concentration of this compound to monitor its stability under the experimental conditions.

Degradation Pathways

The primary degradation pathway for this compound in solution is hydrolysis. This reaction is catalyzed by both acid and base.

cluster_conditions Catalyzed by This compound This compound 1-benzyl-2-methylimidazole 1-benzyl-2-methylimidazole This compound->1-benzyl-2-methylimidazole  Hydrolysis (+ H2O) Acetic Acid Acetic Acid This compound->Acetic Acid  Hydrolysis (+ H2O) Acid (H+) Acid (H+) Acid (H+)->this compound Base (OH-) Base (OH-) Base (OH-)->this compound

Primary Hydrolysis Degradation Pathway

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

Objective: To develop an HPLC method that can separate this compound from all potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • For each condition, also prepare a control sample stored under normal conditions.

  • HPLC Method Development:

    • Initial Conditions:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start with a low percentage of B and increase linearly over 20-30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determine the λmax of this compound by UV scan (typically around 254 nm).

      • Column Temperature: 30°C.

    • Analysis of Stressed Samples: Inject the stressed and control samples into the HPLC system.

    • Method Optimization: Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or changing the pH modifier), and flow rate to achieve baseline separation between the parent compound and all degradation peaks. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.

cluster_forced_degradation Forced Degradation Studies cluster_hplc HPLC Method Development Acid Hydrolysis Acid Hydrolysis Analyze Stressed Samples Analyze Stressed Samples Acid Hydrolysis->Analyze Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analyze Stressed Samples Oxidation Oxidation Oxidation->Analyze Stressed Samples Thermal Thermal Thermal->Analyze Stressed Samples Photolytic Photolytic Photolytic->Analyze Stressed Samples Initial Conditions Initial Conditions Initial Conditions->Analyze Stressed Samples Optimize Separation Optimize Separation Analyze Stressed Samples->Optimize Separation

Workflow for Stability-Indicating HPLC Method Development
Protocol for a Solution Stability Study

Objective: To determine the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • Validated stability-indicating HPLC method

  • This compound

  • Chosen solvent/buffer system

  • Calibrated pH meter

  • Temperature and humidity controlled storage chamber

  • Light-protected containers (e.g., amber vials)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration. Aliquot the solution into multiple light-protected containers.

  • Storage Conditions: Place the samples in a stability chamber set to the desired storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, remove a sample from the stability chamber. Allow it to equilibrate to room temperature. Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products. Also, observe and record any changes in the physical appearance of the solution (e.g., color, clarity).

  • Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.

Data Presentation

The results of the stability study should be summarized in a table for easy comparison.

Table 1: Example of Stability Data for this compound in Solution at 25°C/60% RH

Time Point (Months)AppearancepHAssay (% of Initial)Total Degradants (%)
0Clear, colorless7.0100.00.0
1Clear, colorless7.099.80.2
3Clear, colorless6.999.50.5
6Clear, colorless6.998.91.1
12Clear, colorless6.897.52.5
24Clear, colorless6.895.14.9

References

Technical Support Center: Enhancing Reaction Efficiency of 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-Acetyl-1-benzyl-2-methylimidazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, which is typically a two-step process: N-benzylation of 2-methylimidazole followed by Friedel-Crafts acylation.

dot

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Starting_Materials Step 1: Verify Starting Material Quality Start->Check_Starting_Materials Benzylation_Issues Issue with N-Benzylation? Check_Starting_Materials->Benzylation_Issues Materials OK SM_Purity Ensure Purity & Dryness of: - 2-Methylimidazole - Benzyl halide - Acylating agent - Solvents Check_Starting_Materials->SM_Purity Materials Suspect Acylation_Issues Issue with Acylation? Benzylation_Issues->Acylation_Issues Benzylation OK End_Further_Opt Further Optimization Required Benzylation_Issues->End_Further_Opt No, Persists Benzylation_Solutions Troubleshoot N-Benzylation: - Check base & solvent - Optimize temperature - Monitor for side products Benzylation_Issues->Benzylation_Solutions Yes Purification_Problems Purification Ineffective? Acylation_Issues->Purification_Problems Acylation OK Acylation_Issues->End_Further_Opt No, Persists Acylation_Solutions Troubleshoot Acylation: - Select appropriate Lewis acid - Control temperature strictly - Check for polysubstitution Acylation_Issues->Acylation_Solutions Yes End_Success Success: Improved Yield & Purity Purification_Problems->End_Success No, Resolved Purification_Solutions Optimize Purification: - Recrystallization solvent screen - Column chromatography - Acid-base extraction Purification_Problems->Purification_Solutions Yes Benzylation_Solutions->Acylation_Issues Acylation_Solutions->Purification_Problems Purification_Solutions->End_Success SM_Purity->Benzylation_Issues

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Regarding N-Benzylation of 2-Methylimidazole

Q1: My N-benzylation reaction is slow or incomplete. What can I do?

A1:

  • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the imidazole. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, often requiring higher temperatures.

  • Solvent Purity: The presence of water in your solvent can quench the base and hinder the reaction. Ensure your solvents are anhydrous.

  • Temperature: While the reaction can proceed at room temperature after deprotonation, gentle heating (e.g., 50-70 °C) can increase the reaction rate. However, excessive heat may lead to side products.

  • Reagent Quality: Verify the purity of your 2-methylimidazole and benzyl halide. Impurities can interfere with the reaction.

Q2: I am observing the formation of a di-benzylated quaternary imidazolium salt. How can I avoid this?

A2: This side product arises from the reaction of the product, 1-benzyl-2-methylimidazole, with another molecule of benzyl halide. To minimize this:

  • Stoichiometry: Use a slight excess of 2-methylimidazole relative to the benzyl halide (e.g., 1.1 to 1 equivalents).

  • Slow Addition: Add the benzyl halide dropwise to the solution of the deprotonated 2-methylimidazole. This keeps the concentration of the alkylating agent low at any given time, favoring the mono-alkylation.

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second alkylation.

Regarding Friedel-Crafts Acylation of 1-Benzyl-2-methylimidazole

Q3: The Friedel-Crafts acylation is giving a very low yield. What are the critical factors?

A3:

  • Lewis Acid Choice: The choice and amount of Lewis acid are crucial. Aluminum chloride (AlCl3) is a strong Lewis acid commonly used, but others like ferric chloride (FeCl3) or zinc chloride (ZnCl2) can also be employed. The optimal Lewis acid and its stoichiometry may need to be determined empirically.

  • Reaction Temperature: These reactions are often exothermic. It is critical to control the temperature, typically by performing the addition of reagents at a low temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at room temperature or with gentle heating. Runaway reactions can lead to decomposition and a multitude of side products.

  • Moisture Sensitivity: Lewis acids are highly sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

  • Substrate Purity: Ensure your 1-benzyl-2-methylimidazole is pure and dry before proceeding with the acylation.

Q4: I am getting a mixture of acylated products. How can I improve the regioselectivity?

A4: The imidazole ring has multiple positions that can be acylated. To favor acylation at the C4 (or C5) position:

  • Protecting Groups: While the benzyl group is already on N1, steric hindrance from the benzyl and methyl groups should generally direct acylation to the C4/C5 position.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence regioselectivity. Experimenting with different Lewis acids may be necessary. Milder conditions (lower temperature, less reactive Lewis acid) might improve selectivity.

  • Characterization: Carefully characterize your product mixture using techniques like NMR and mass spectrometry to identify the different isomers formed.

Regarding Purification

Q5: How can I effectively purify the final product, this compound?

A5:

  • Acid-Base Extraction: The basic nitrogen atom in the imidazole ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow extraction of the pure product into an organic solvent.

  • Crystallization: Recrystallization is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If a mixture of isomers is obtained or other impurities are difficult to remove, silica gel column chromatography can be an effective purification method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by thin-layer chromatography (TLC).

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for optimizing the synthesis of this compound. Please note that yields can vary significantly based on the specific experimental setup and scale.

Table 1: N-Benzylation of 2-Methylimidazole - Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Cesium Carbonate (Cs2CO3)
Solvent Dimethylformamide (DMF)Acetonitrile (MeCN)Dimethylformamide (DMF)
Temperature 0 °C to Room Temp.Reflux (approx. 82 °C)50 °C
Reaction Time 2-4 hours12-24 hours6-12 hours
Typical Yield > 90%70-85%80-95%

Table 2: Friedel-Crafts Acylation of 1-Benzyl-2-methylimidazole - Catalyst and Conditions

ParameterCondition 1Condition 2Condition 3
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl Chloride
Lewis Acid Aluminum Chloride (AlCl3)Ferric Chloride (FeCl3)Zinc Chloride (ZnCl2)
Solvent Dichloromethane (DCM)Nitrobenzene1,2-Dichloroethane
Temperature 0 °C to Room Temp.25-50 °C50-80 °C
Typical Yield Moderate to GoodModerateLow to Moderate

Experimental Protocols

dot

Experimental_Workflow Start Start Step1 Step 1: N-Benzylation of 2-Methylimidazole Start->Step1 Step1_Details a. Deprotonation with NaH in DMF b. Slow addition of Benzyl Chloride c. Aqueous work-up and extraction Step1->Step1_Details Step2 Step 2: Friedel-Crafts Acylation of 1-Benzyl-2-methylimidazole Step1->Step2 Step2_Details a. Dissolve substrate in DCM b. Cool to 0°C and add AlCl3 c. Add Acetyl Chloride dropwise d. Quench with ice-water Step2->Step2_Details Step3 Step 3: Purification of This compound Step2->Step3 Step3_Details a. Acid-base extraction b. Recrystallization from   Ethanol/Water or Ethyl Acetate/Hexane Step3->Step3_Details End Final Product Step3->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Protocol 1: N-Benzylation of 2-Methylimidazole

Materials:

  • 2-Methylimidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl chloride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry.

  • Dissolve 2-methylimidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl chloride (1.05 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-2-methylimidazole. The product can be purified further by vacuum distillation if necessary.

Protocol 2: Friedel-Crafts Acylation of 1-Benzyl-2-methylimidazole

Materials:

  • 1-Benzyl-2-methylimidazole

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl3)

  • Acetyl chloride

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-2-methylimidazole (1.0 equivalent) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Add acetyl chloride (1.2 equivalents) dropwise via the dropping funnel.

  • After the addition, allow the reaction mixture to stir at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by pouring it over a mixture of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Validation & Comparative

Validating the Biological Target of Novel Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "4-Acetyl-1-benzyl-2-methylimidazole" is not extensively documented in publicly available scientific literature, precluding a direct comparative analysis of its biological target. This guide, therefore, serves as a comprehensive template, utilizing the well-researched class of benzimidazole-based Histone Deacetylase (HDAC) inhibitors to illustrate the principles and methodologies of biological target validation. Researchers with proprietary data on "this compound" can adapt the frameworks and protocols presented herein.

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for drug discovery.[4][5] Benzimidazole and related imidazole scaffolds have emerged as a promising foundation for the development of potent HDAC inhibitors.[4][6]

This guide provides a comparative overview of example benzimidazole-based HDAC inhibitors and outlines the experimental procedures for validating their biological target.

Comparative Analysis of HDAC Inhibitors

The inhibitory potency of novel compounds is a key parameter in target validation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several benzimidazole derivatives against various HDAC isoforms, compared to a well-established non-benzimidazole HDAC inhibitor, Vorinostat.

CompoundTarget IsoformIC50 (nM)
Benzimidazole Derivative 1 (7j) HDAC1650
HDAC2780
HDAC31700
Benzimidazole Derivative 2 (AMC-2-036) HDAC621.8
Vorinostat (Non-benzimidazole) Pan-HDAC<150

Note: Data is compiled from various sources for illustrative purposes.[6][7]

HDAC Signaling Pathway and Mechanism of Inhibition

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones, which maintains a relaxed chromatin structure and allows for gene transcription to occur. The following diagram illustrates this fundamental mechanism.

HDAC_Signaling cluster_0 Chromatin State & Gene Expression HAT Histone Acetyltransferase (HAT) Histone Histone Protein HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Acetyl_Group Acetyl Group Histone->Acetylated_Histone Acetylation Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (Active) Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing (Inactive) Deacetylated_Histone->Gene_Silencing Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by benzimidazole derivatives.

Experimental Protocols

Validating that a compound's biological activity is a direct result of engaging its intended target is crucial. An in vitro enzyme activity assay is a primary method for this validation.

Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and published methodologies.[4][8][9]

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, typically an acetylated lysine side chain attached to a fluorophore, is not fluorescent. Upon deacetylation by an HDAC, the substrate is cleaved by a developing agent, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The inhibitory effect of a compound is determined by the reduction in the fluorescent signal.

Materials:

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • HDAC Inhibitor (Test compound, e.g., Benzimidazole derivative)

  • Positive Control Inhibitor (e.g., Trichostatin A)

  • Developer (e.g., Trypsin)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound and the positive control inhibitor in HDAC Assay Buffer.

  • Reaction Setup:

    • To the wells of a 96-well plate, add the HDAC Assay Buffer.

    • Add the test inhibitor or positive control to the appropriate wells. Include a "no inhibitor" control.

    • Add the purified HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Reaction Progression: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to all wells to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Workflow for Small Molecule Target Validation

The following diagram outlines a typical workflow for validating the biological target of a novel small molecule inhibitor.

Target_Validation_Workflow Start Phenotypic Screening (e.g., Cell Viability Assay) Hit_Compound Identification of 'Hit' Compound Start->Hit_Compound Target_Hypothesis Hypothesize Biological Target (e.g., based on structure, literature) Hit_Compound->Target_Hypothesis In_Vitro_Assay In Vitro Target Engagement (e.g., HDAC Activity Assay) Target_Hypothesis->In_Vitro_Assay Cellular_Assay Cellular Target Engagement (e.g., Western Blot for Acetylated Histones) In_Vitro_Assay->Cellular_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR_Studies Off_Target_Screening Off-Target Profiling Cellular_Assay->Off_Target_Screening In_Vivo_Model In Vivo Target Validation (Animal Models) SAR_Studies->In_Vivo_Model Off_Target_Screening->In_Vivo_Model Validated_Target Validated Biological Target In_Vivo_Model->Validated_Target

Caption: A generalized workflow for validating a biological target.

References

A Comparative Analysis of 4-Acetyl-1-benzyl-2-methylimidazole and Other Imidazole Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 4-Acetyl-1-benzyl-2-methylimidazole against other notable imidazole derivatives, focusing on their performance in anticancer and enzyme inhibition assays. While direct experimental data for this compound is not publicly available, this analysis leverages data from structurally related compounds to infer its potential activities and guide future research.

I. Comparative Analysis of Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of several imidazole and benzimidazole derivatives against different human cancer cell lines. This data provides a benchmark for the potential efficacy of novel derivatives like this compound.

Table 1: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-acridine derivative (8I)K562 (Leukemia)2.68[1]
Benzimidazole-acridine derivative (8I)HepG-2 (Hepatocellular carcinoma)8.11[1]
Benzimidazolyl-linked triazolotriazine (8e)HepG2 (Hepatocellular carcinoma)5.13[2]
Crizotinib (standard c-Met inhibitor)HepG2 (Hepatocellular carcinoma)4.35[2]
1-(1-ethy-1H-benzimidazol-2-yl) ethanone derivative (3e)HOP-92 (Non-small cell lung cancer)0.19 (GI50)[3]
Benzimidazole/oxadiazole hybrid (4c)NCI-60 panelGood to notable activity[4]
Benzimidazole/oxadiazole hybrid (4k)NCI-60 panelGood to notable activity[4]

II. Comparative Analysis of Enzyme Inhibition

Several imidazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. The table below presents the inhibitory activity (IC50 and Ki values) of selected imidazole derivatives against key enzymes.

Table 2: Enzyme Inhibitory Activity of Selected Imidazole Derivatives

Compound/DerivativeEnzymeIC50 (µM)Ki (nM)Reference
1-(4-acetylphenyl)-3-benzylimidazolium chloride (2b)hCA I (Carbonic Anhydrase I)-94.45 ± 5.47[5]
1-(4-acetylphenyl)-3-benzylimidazolium chloride (2b)hCA II (Carbonic Anhydrase II)-14.09 ± 2.99[5]
Acetazolamide (Standard CA inhibitor)hCA I-82.58 ± 3.13[5]
Acetazolamide (Standard CA inhibitor)hCA II-63.44 ± 5.32[5]
Acetylphenyl-substituted imidazolium salts (general)Acetylcholinesterase (AChE)-8.30 ± 1.71 to 120.77 ± 8.61[5]
Tacrine (Standard AChE inhibitor)Acetylcholinesterase (AChE)--[5]
Benzimidazole-thiazol hybrid (6g)Cryptococcus neoformans1.3-[6]
Benzimidazole-thiazol hybrid (6g)Candida albicans2.7-[6]
Benzimidazole-thiazol hybrid (6g)Escherichia coli5.4-[6]
Benzimidazole-thiazol hybrid (6g)Staphylococcus aureus10.8-[6]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of imidazole derivatives and the evaluation of their biological activities, based on methods described in the cited literature.

A. General Synthesis of 1,3-Disubstituted Imidazole Derivatives

A common method for synthesizing N-substituted imidazoles involves the alkylation of an existing imidazole ring.

Materials:

  • 2-Methylimidazole

  • Benzyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve 2-methylimidazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at 0°C to facilitate the deprotonation of the imidazole nitrogen.

  • Stir the mixture at room temperature for a specified period (e.g., 30 minutes) to ensure complete deprotonation.

  • Slowly add a stoichiometric equivalent of benzyl bromide to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-2-methylimidazole.

Further modifications, such as acylation at the C4 or C5 position, would be required to synthesize this compound.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HepG2, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

C. Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory effect on carbonic anhydrase (CA) isoforms can be determined using an esterase assay.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I and hCA II)

  • Test compounds (imidazole derivatives)

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Tris-HCl buffer

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare solutions of the hCA isoenzymes and the test compounds in the appropriate buffer.

  • Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate.

  • Initiate the reaction by adding the substrate (NPA).

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

IV. Signaling Pathways and Experimental Workflows

The biological activity of imidazole derivatives is often mediated through their interaction with specific signaling pathways. For anticancer imidazoles, a common mechanism involves the modulation of pathways crucial for cell survival and proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazole Imidazole Derivative Imidazole->AKT Inhibition Imidazole->ERK Inhibition

Anticancer signaling pathway potentially targeted by imidazole derivatives.

The diagram above illustrates a simplified signaling cascade often implicated in cancer progression. Imidazole derivatives can exert their anticancer effects by inhibiting key proteins in these pathways, such as AKT and ERK, thereby disrupting signals that promote cell growth and survival.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 2-Methylimidazole, Benzyl bromide) Reaction N-Alkylation & Further Modification Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Test Compound Enzyme Enzyme Inhibition Assay Characterization->Enzyme Test Compound Data Data Analysis (IC50, Ki determination) Anticancer->Data Enzyme->Data

General experimental workflow for the synthesis and evaluation of imidazole derivatives.

This workflow outlines the typical process from the chemical synthesis of imidazole derivatives to their biological evaluation. The process begins with the synthesis and purification of the target compounds, followed by structural confirmation. The purified compounds are then subjected to various biological assays to determine their activity, and the resulting data is analyzed to quantify their potency.

References

Comparative Analysis of 4-Acetyl-1-benzyl-2-methylimidazole: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a lack of published experimental data on the biological activity of 4-Acetyl-1-benzyl-2-methylimidazole. Consequently, a cross-validation and comparative analysis of its activity in different models cannot be compiled at this time.

While the broader class of imidazole-containing compounds is known for a wide range of pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties, the specific activity profile of this compound has not been characterized in published research. Structure-activity relationship studies on related imidazole derivatives suggest that substitutions on the imidazole ring and the benzyl group can significantly influence their biological effects. However, without experimental data, any prediction of the activity of this compound would be purely speculative.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of data indicates a novel area for investigation. Future research would need to involve the initial synthesis of the compound followed by a comprehensive screening program to determine its potential biological activities.

An initial experimental workflow for such an investigation could be conceptualized as follows:

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_free Cell-Free Assays (e.g., Enzyme Inhibition) characterization->cell_free cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) cell_free->cell_based receptor_binding Receptor Binding Assays cell_based->receptor_binding hit_id Hit Identification receptor_binding->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for the initial investigation of this compound.

This guide will be updated with comparative data and detailed experimental protocols as soon as research on the biological activity of this compound becomes publicly available. At present, the scientific community awaits initial studies to elucidate the pharmacological profile of this compound.

Unraveling the Structure-Activity Relationship of 4-Acetyl-1-benzyl-2-methylimidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Acetyl-1-benzyl-2-methylimidazole analogs and related imidazole-based compounds. Drawing upon experimental data from studies on structurally similar molecules, we explore the key determinants of their biological effects, with a focus on antiproliferative and enzyme inhibitory activities.

While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from research on closely related imidazole and benzimidazole scaffolds. These studies collectively suggest that modifications to the benzyl and acetyl moieties, as well as substitutions on the imidazole ring, can significantly modulate the potency and selectivity of these compounds against various biological targets, including protein kinases and tubulin.

Comparative Analysis of Biological Activity

To illustrate the impact of structural modifications on biological activity, the following tables summarize quantitative data from studies on analogous imidazole and benzimidazole derivatives. These compounds share key structural features with the this compound core and provide a predictive framework for its SAR.

Table 1: Antiproliferative Activity of 2-aryl-4-benzoyl-imidazole (ABI) Analogs against Melanoma and Prostate Cancer Cell Lines

Data in this table is derived from a study on 2-aryl-4-benzoyl-imidazoles, which are structurally related to the target compounds and act as tubulin polymerization inhibitors. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.[1]

Compound IDR1R2A375 (IC50, μM)WM164 (IC50, μM)LNCaP (IC50, μM)PC-3 (IC50, μM)Du 145 (IC50, μM)PPC-1 (IC50, μM)
3ab H4-F0.0310.0280.0350.0290.0330.031
8a 3-FH0.0450.0410.0510.0430.0480.046
Colchicine --0.0120.0110.0140.0130.0130.012

A375 & WM164: Human metastatic melanoma cell lines; LNCaP, PC-3, Du 145, & PPC-1: Human prostate cancer cell lines.

Table 2: Cytotoxic Activity of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

This table showcases the cytotoxic effects of benzyl-substituted triazole-piperazine conjugates on various human cancer cell lines. The IC50 values indicate the concentration at which 50% of the cells are killed.[2]

Compound IDRR1BT-474 (IC50, μM)HeLa (IC50, μM)MCF-7 (IC50, μM)NCI-H460 (IC50, μM)
10ec m-phenoxy4-bromo0.99 ± 0.011.23 ± 0.031.56 ± 0.022.13 ± 0.04
10aa HH>10>10>10>10

BT-474: Breast cancer; HeLa: Cervical cancer; MCF-7: Breast cancer; NCI-H460: Non-small cell lung cancer.

Key Structure-Activity Relationship Insights

Based on the analysis of related compounds, the following SAR principles can be inferred for this compound analogs:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the N-benzyl ring are critical for activity. Electron-withdrawing groups (e.g., halogens) and more complex aromatic systems (e.g., phenoxy) can significantly enhance cytotoxic potency.[2]

  • Modifications of the Acetyl Group: The acetyl group at the 4-position of the imidazole ring is a key feature. Its replacement with a larger benzoyl group, as seen in the ABI analogs, leads to potent antiproliferative activity through tubulin inhibition.[1] This suggests that the size and electronic properties of the acyl moiety are important for target interaction.

  • The Imidazole Core: The imidazole ring itself serves as a crucial scaffold. Modifications, such as N-methylation, have been investigated in related series to improve metabolic stability, although with varying success.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 2-aryl-4-benzoyl-imidazole (ABI) Analogs

The synthesis of ABI analogs generally involves a multi-step process. A typical procedure for the synthesis of compounds like 3ab and 8a is as follows:

  • Starting Materials: The synthesis begins with appropriately substituted benzaldehydes and phenacyl bromides.

  • Cyclization: The benzaldehyde is reacted with a phenacyl bromide derivative and ammonium acetate in a suitable solvent, such as acetic acid, under reflux to form the 2,4-disubstituted imidazole ring.

  • Purification: The crude product is then purified using column chromatography to yield the final ABI analog.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]

Tubulin Polymerization Inhibition Assay

To determine if the compounds target tubulin, an in vitro tubulin polymerization assay is performed.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature, and the increase in fluorescence is monitored over time using a fluorometer.

  • Analysis: The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the compound-treated samples with those of the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by imidazole-based antiproliferative agents and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization purification->characterization invitro In Vitro Antiproliferative Assay (MTT) characterization->invitro sar SAR Analysis invitro->sar tubulin Tubulin Polymerization Assay sar->tubulin cell_cycle Cell Cycle Analysis sar->cell_cycle apoptosis Apoptosis Assay sar->apoptosis signaling_pathway cluster_cell Cancer Cell compound Imidazole Analog tubulin Tubulin compound->tubulin Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

References

Comparative Analysis of 4-Acetyl-1-benzyl-2-methylimidazole: A Hypothetical Inhibitor Profile

Author: BenchChem Technical Support Team. Date: November 2025

Absence of conclusive data on the specific biological targets of 4-Acetyl-1-benzyl-2-methylimidazole in publicly accessible scientific literature necessitates a hypothetical framework for its comparative analysis. While direct experimental evidence is unavailable, the broader class of imidazole derivatives is known for a wide array of biological activities. Structurally related compounds have demonstrated inhibitory effects on various enzymes and signaling pathways.

This guide, therefore, presents a speculative comparative analysis of this compound against known inhibitors of a plausible biological target: the enzyme Cyclooxygenase-2 (COX-2). This enzyme is a well-established target for anti-inflammatory drugs, and various imidazole-containing compounds have been investigated for their COX inhibitory potential.

Disclaimer: The data presented for this compound is purely illustrative and intended to serve as a template for analysis should experimental data become available.

Comparative Inhibitory Activity: A Hypothetical Scenario

For the purpose of this illustrative analysis, we will compare the hypothetical inhibitory profile of this compound with two well-established non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2: Celecoxib and Rofecoxib. The key metric for comparison is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundIC50 (COX-1) [µM]IC50 (COX-2) [µM]Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 250.15167
Celecoxib 150.04375
Rofecoxib >2000.45>444

Table 1: Hypothetical in vitro inhibitory activity of this compound compared to known COX-2 inhibitors against human recombinant COX-1 and COX-2 enzymes. A higher selectivity index indicates a more favorable safety profile, with less activity against the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a standard in vitro assay in drug discovery. Below is a detailed methodology that would be employed to generate the data presented in Table 1.

Protocol: In Vitro Human Recombinant COX-1 and COX-2 Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes (purified)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

3. Procedure:

  • A solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • The human recombinant COX-1 or COX-2 enzyme is added to a 96-well plate containing the reaction buffer.

  • The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for 10 minutes at room temperature to allow for binding.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is incubated for 2 minutes at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

  • The amount of Prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizing the Concepts

Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified arachidonic acid cascade and the point at which COX-2 inhibitors exert their effect.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Inhibitors This compound (Hypothetical) Known COX-2 Inhibitors Inhibitors->COX-2

Caption: Simplified Arachidonic Acid Pathway and COX-2 Inhibition.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for determining the IC50 values.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme & Reagent Prep Enzyme & Reagent Prep Enzyme & Reagent Prep->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination PGE2 Quantification (EIA) PGE2 Quantification (EIA) Reaction Termination->PGE2 Quantification (EIA) IC50 Calculation IC50 Calculation PGE2 Quantification (EIA)->IC50 Calculation

Performance Benchmark of 4-Acetyl-1-benzyl-2-methylimidazole Against Standard Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of the novel compound 4-Acetyl-1-benzyl-2-methylimidazole against established standards in antimicrobial and anticancer applications. Due to the absence of published experimental data for this compound, this guide presents a hypothetical performance profile to illustrate its potential efficacy and to provide a framework for future experimental evaluation. The methodologies and comparative data are based on established protocols and the performance of structurally related imidazole derivatives.[1][2][3]

Section 1: Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of this compound is benchmarked against common Gram-positive and Gram-negative bacteria, with Vancomycin and Ciprofloxacin as reference standards. Imidazole derivatives have demonstrated notable antimicrobial properties, often by disrupting cell wall synthesis or inhibiting protein synthesis.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics. Lower MIC values indicate higher antimicrobial activity.

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 1744)
This compound (Hypothetical) 16 µg/mL32 µg/mL64 µg/mL
Vancomycin (Standard)1 µg/mL>128 µg/mL>128 µg/mL
Ciprofloxacin (Standard)0.5 µg/mL0.02 µg/mL0.63 µg/mL
Imidazole Derivative HL2[1]625 µg/mL2500 µg/mL2500 µg/mL
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

  • Preparation of Test Compounds: this compound and reference antibiotics are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range for the test compound could be from 5000 to 2.44 µg/mL, while for standard antibiotics it might range from 40 to 0.02 µg/mL.[1][4]

  • Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Stock solutions of This compound and standards in DMSO C Serial dilution of compounds in 96-well plate with MHB A->C B Overnight bacterial cultures D Dilution of bacterial cultures to 5x10^5 CFU/mL B->D E Inoculation of wells with bacterial suspension C->E D->E F Incubation at 37°C for 18-24 hours E->F G Visual inspection for bacterial growth inhibition F->G H Determination of MIC G->H

Caption: Workflow for MIC determination.

Section 2: Comparative Analysis of Anticancer Activity

The hypothetical anticancer activity of this compound is evaluated against human cancer cell lines, with Doxorubicin and Gefitinib serving as standard cytotoxic and targeted agents, respectively. Imidazole-containing compounds are known to exhibit anticancer properties through various mechanisms, including the modulation of kinases and induction of apoptosis.[2][3][6]

Data Presentation: Half-maximal Inhibitory Concentration (IC50)

The following table presents the hypothetical IC50 values for this compound in comparison to standard anticancer drugs against various cancer cell lines. Lower IC50 values denote greater potency.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound (Hypothetical) 8.5 µM12.2 µM15.8 µM
Doxorubicin (Standard)0.9 µM1.2 µM0.5 µM
Gefitinib (Standard)>50 µM0.011 µM>50 µM
Imidazole-Triazole Hybrid 4k[7]Not ReportedNot Reported4.67 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and standard drugs for 48-72 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Apoptosis Induction

Many imidazole-based anticancer agents function by inducing apoptosis. The diagram below illustrates a simplified generic apoptosis signaling pathway that could be triggered by a bioactive compound.

G Compound This compound Target Cellular Target (e.g., Kinase, DNA) Compound->Target Stress Cellular Stress Target->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptosis signaling pathway.

Disclaimer: The performance data for this compound presented in this guide is hypothetical and intended for illustrative and benchmarking purposes only. Experimental validation is required to determine the actual biological activity of this compound.

References

A Comparative Analysis of Substituted Imidazole and Benzimidazole Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. While specific experimental data for 4-Acetyl-1-benzyl-2-methylimidazole remains limited in publicly accessible literature, a vast body of research exists for structurally related benzimidazole and 2-methylimidazole derivatives. This guide provides an independent verification of the therapeutic potential of these broader classes of compounds by comparing their experimental results across different biological activities, with a focus on anticancer and antibacterial applications. The information presented herein is compiled from various scientific studies to offer a comparative overview for researchers and drug development professionals.

Comparative Biological Activity of Imidazole and Benzimidazole Derivatives

Substituted imidazole and benzimidazole derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data from several studies, highlighting the anticancer and antibacterial efficacy of representative compounds.

Table 1: Comparative in vitro Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of ReferenceCitation
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13)SW480 (colorectal)MTT Assay0.02742Doxorubicin> 1.8[1]
Purine derivative 46MDA-MB-231 (breast)MTT Assay1.22Not specifiedNot specified[1]
2-phenyl benzimidazole derivative 35MCF-7 (breast)MTT Assay3.37Doxorubicin4.17[1]
Imidazole derivative 5HCC827 (lung)MTT Assay0.010ErlotinibNot specified[2]
Imidazole derivative 16K-562 (leukemia)MTT Assay5.66Not specifiedNot specified[2]

Table 2: Comparative Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL) of ReferenceCitation
2-(1H-Benzimidazol-2-yl)-aniline 8Staphylococcus aureusBroth Dilution15.63Not specifiedNot specified
2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole 9Staphylococcus aureusBroth Dilution15.63Not specifiedNot specified
2-substituted benzimidazole 46Gram-positive bacteriaNot specifiedPotentCefadroxilNot specified[3]
Aminopyrimidinyl benzimidazole 48MRSANot specifiedEffectiveNot specifiedNot specified[3]
Purine benzimidazole hybrid 53S. aureus (multidrug-resistant)Not specified4Norfloxacin64[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the independent verification of these results.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted imidazoles or benzimidazoles) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[4][5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[7][8]

Signaling Pathway and Experimental Workflow Visualization

To further understand the mechanism of action of these compounds, particularly in cancer, it is crucial to visualize the signaling pathways they may target. Many anticancer agents, including some imidazole derivatives, have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9][10][11]

mTOR_Signaling_Pathway cluster_0 Upstream Signaling Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Imidazole_Derivatives Anticancer Imidazole Derivatives Imidazole_Derivatives->mTORC1 potential target

Caption: The mTOR signaling pathway, a critical regulator of cell growth and proliferation.

The workflow for evaluating the antibacterial efficacy of novel compounds is a systematic process that moves from initial screening to the determination of specific activity metrics.

Antibacterial_Screening_Workflow Start Start: Synthesized Benzimidazole Derivatives Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds (Zone of Inhibition) Primary_Screening->Active_Compounds a > 0 Inactive_Compounds Inactive Compounds Primary_Screening->Inactive_Compounds a = 0 MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination MBC_Determination MBC Determination (Optional) MIC_Determination->MBC_Determination Results Results: MIC and MBC Values MIC_Determination->Results MBC_Determination->Results

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Acetyl-1-benzyl-2-methylimidazole and related imidazole-based compounds, focusing on their synthesis, and potential therapeutic applications. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar compounds to provide insights into its potential biological profile. The information is compiled from various studies on substituted imidazole derivatives, offering a valuable resource for researchers in the field of medicinal chemistry.

Chemical Structures and Properties

A clear understanding of the chemical structures is fundamental to interpreting the structure-activity relationships (SAR) of the compared compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₃H₁₄N₂O214.26Imidazole core, N-benzyl group, C2-methyl group, C4-acetyl group
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneC₁₇H₁₃ClN₂OS328.82Imidazole-2-thione core, N-acetylphenyl group, C4-chlorophenyl group
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanoneC₁₆H₁₄N₂O250.29Benzimidazole core, N-benzyl group, C2-acetyl group
N1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-imidazoleC₁₁H₁₀ClN₃O₂251.67Imidazole core, N-chlorobenzyl group, C2-methyl group, C4-nitro group

Synthesis Strategies

The synthesis of these imidazole derivatives typically involves multi-step reactions. Below is a generalized synthetic workflow and a more detailed experimental protocol for a related compound.

General Synthetic Workflow

A general workflow for the synthesis of substituted imidazoles is depicted below. This usually involves the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst.

Synthetic Workflow Reactants Dicarbonyl Compound + Aldehyde + Amine Intermediate Imidazole Ring Formation Reactants->Intermediate Condensation Modification Functional Group Modification Intermediate->Modification e.g., N-alkylation, acylation Product Target Imidazole Derivative Modification->Product

Caption: General synthetic workflow for imidazole derivatives.

Experimental Protocol: Synthesis of 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone[1]

This protocol describes the synthesis of a structurally related benzimidazole derivative. A similar approach could be adapted for the synthesis of this compound.

Materials:

  • 1-(1H-benzo[d]imidazol-2-yl)ethanone (0.02 mol)

  • (Chloromethyl)benzene (benzyl chloride) (0.024 mol)

  • Potassium carbonate (0.024 mol)

  • Acetonitrile (100 ml)

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • A mixture of 1-(1H-benzo[d]imidazol-2-yl)ethanone, (chloromethyl)benzene, and potassium carbonate in acetonitrile was heated to reflux for 5 hours.

  • The solvent was removed under reduced pressure.

  • The crude product was isolated and purified by column chromatography on silica gel.

  • Crystals suitable for X-ray diffraction were obtained by allowing a refluxed solution of the product in ethyl acetate to cool slowly to room temperature, followed by solvent evaporation over 12 hours.

Comparative Biological Activity

This section compares the potential biological activities of this compound with related compounds based on published data for structurally similar molecules.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. The presence of an acetylphenyl moiety, as in the target compound, has been associated with cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Related Imidazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231 (Breast)>50[1]
1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-onePPC-1 (Prostate)>50[1]
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanoneNot specifiedInactive[2]
N1-(4-Chlorobenzyl)-2-methyl-4-nitro-1H-imidazoleNot specifiedNot reported[3]

Note: Direct anticancer data for this compound is not currently available in the cited literature.

A proposed mechanism of action for some anticancer imidazole derivatives involves the inhibition of key signaling pathways, such as the MAP kinase pathway, which is crucial for cell proliferation and survival.

MAPK_Pathway_Inhibition cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imidazole Imidazole Derivative Imidazole->Raf Inhibition Arachidonic_Acid_Pathway cluster_inflammation Inflammatory Response CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Imidazole Imidazole Derivative Imidazole->COX Inhibition

References

Assessing the Specificity of 4-Acetyl-1-benzyl-2-methylimidazole: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the molecular specificity of the novel compound 4-Acetyl-1-benzyl-2-methylimidazole. Currently, there is a lack of publicly available data on the biological activity and target specificity of this compound. A patent exists describing its synthesis, but its biological function remains uncharacterized[1]. Imidazole derivatives, however, are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, anticancer, and antimicrobial effects[2][3][4][5][6]. Given this, a thorough assessment of specificity is crucial for any future development of this compound as a chemical probe or therapeutic agent.

This document outlines a series of established experimental approaches for determining compound specificity and provides a hypothetical comparison to illustrate how such data would be presented.

Hypothetical Specificity Profile: this compound vs. a Known Kinase Inhibitor

To illustrate how specificity data is presented, the following table provides a hypothetical comparison. Since no target has been identified for this compound, we will assume for this example that its primary target is a hypothetical "Kinase X". The comparator is a well-characterized multi-kinase inhibitor, Sunitinib.

Parameter This compound (Hypothetical Data) Sunitinib (Alternative Compound) Data Source
Primary Target(s) Kinase XVEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1RPublished Literature
On-Target Potency (IC₅₀) 15 nM (Kinase X)2 nM (VEGFR2), 1 nM (PDGFRβ), 4 nM (KIT)Published Literature
Kinase Selectivity Score (S-Score at 1µM) 0.01 (Highly Selective)0.35 (Moderately Selective)Hypothetical Kinase Panel Screen
Off-Target Hits (CEREP Safety Panel at 10µM) <10% inhibition at 2/44 targets>50% inhibition at 8/44 targetsHypothetical CEREP Screen
Cellular Target Engagement (CETSA Tagg Shift) 5.2°C for Kinase X4.8°C for VEGFR2Hypothetical CETSA Experiment

Experimental Protocols for Specificity Assessment

A multi-faceted approach is necessary to confidently assess the specificity of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based target engagement assays, and broad liability screening.

Kinase Selectivity Profiling

Given that a significant portion of drug discovery efforts targets kinases, assessing a new compound's activity across the human kinome is a standard first step.[7][8][9]

Methodology:

  • Compound Preparation: this compound is prepared in a suitable solvent, typically DMSO, at a high concentration.

  • Assay Format: The compound is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred purified human kinases.[10][11] The assay typically measures the inhibition of ATP consumption or substrate phosphorylation. Radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™) are common formats.[9]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). The results are often visualized as a "kinome map" to provide a global view of selectivity.

  • Follow-up: For any significant "hits" (typically >50% inhibition), full dose-response curves are generated to determine the IC₅₀ values, providing a quantitative measure of potency against off-targets.

Broad Target Liability Screening (e.g., Eurofins SafetyScreen44™ Panel)

To identify potential off-target interactions that could lead to adverse effects, screening against a panel of well-known safety-relevant targets is crucial. The SafetyScreen44™ panel, for instance, includes a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes with known safety liabilities.[12][13][14]

Methodology:

  • Compound Submission: The test compound is submitted at a specified concentration, typically 10 µM, for screening against the panel.[12][13]

  • Assay Types: The panel employs a variety of assays, most commonly radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.[12]

  • Data Interpretation: Results are reported as the percent inhibition of binding or enzyme activity. A result of >50% inhibition is generally considered a significant interaction, warranting further investigation.[13] Results between 25% and 50% may indicate a weak to moderate effect.[13]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in a cellular environment.[15] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[15]

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO).

  • Heating: The treated cells are heated to a range of temperatures.[16][17]

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[16]

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.[16][17]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15] Modern variations of CETSA can be adapted to a higher-throughput format using techniques like a split Nano Luciferase (SplitLuc) reporter system.[18]

Visualizing the Specificity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a novel compound.

G cluster_0 Initial Screening cluster_1 Specificity Profiling cluster_2 Cellular Validation cluster_3 In Vivo Assessment A Novel Compound (this compound) B Primary Target Identification (e.g., Phenotypic Screen, Affinity Chromatography) A->B Identify Biological Activity C Broad Kinase Panel Screen (>300 Kinases) B->C Assess Kinome-wide Selectivity D Safety Liability Panel (e.g., CEREP SafetyScreen44™) B->D Assess Broad Off-Target Liability E Cellular Thermal Shift Assay (CETSA) for On-Target Engagement C->E Validate On-Target Interaction F Cell-based Assays for Off-Target Effects D->F Investigate Off-Target Consequences G Pharmacokinetics & Efficacy Studies E->G Move to In Vivo Models H Toxicology & Safety Pharmacology F->H Inform Safety Studies

Workflow for assessing the specificity of a novel compound.

References

A Comparative Guide to the Reproducibility of Experiments Involving Imidazole Derivatives: Focus on 4-Acetyl-1-benzyl-2-methylimidazole and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the current landscape of experimental reproducibility concerning 4-Acetyl-1-benzyl-2-methylimidazole. Due to the limited availability of specific data for this compound, we present a comparative look at its key precursor, 1-benzyl-2-methylimidazole , and a commercially available alternative, (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone . This information is intended to provide a foundational understanding for researchers exploring this chemical space.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the available physicochemical properties of 1-benzyl-2-methylimidazole and (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone.

Table 1: Physicochemical Properties of 1-benzyl-2-methylimidazole [1][2][3]

PropertyValue
CAS Number 13750-62-4
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Technical grade, 90%
Boiling Point 125-127 °C at 3 mmHg
Density 1.105 g/mL at 25 °C
Refractive Index n20/D 1.5645

Table 2: Physicochemical Properties of (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone [4]

PropertyValue
CAS Number 132836-66-9
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 92-96 °C
Purity ≥98%

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available, a general approach can be inferred from patent literature describing the synthesis of related compounds.[5] The key steps would involve the benzylation of 2-methyl-4-acetylimidazole or the acylation of 1-benzyl-2-methylimidazole. For the benefit of researchers, a detailed protocol for the synthesis of the precursor, 1-benzyl-2-methylimidazole, is provided below.

Protocol 1: Synthesis of 1-benzyl-2-methylimidazole

This protocol is based on standard N-alkylation methods for imidazoles.

Materials:

  • 2-methylimidazole

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add 2-methylimidazole (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-benzyl-2-methylimidazole.

Visualizing Synthetic Pathways and Workflows

To aid in the conceptualization of the synthesis and subsequent experimental evaluation, the following diagrams are provided.

Proposed General Synthetic Pathway

This diagram illustrates a potential synthetic route to this compound via Friedel-Crafts acylation of the precursor.

G General Synthetic Pathway for this compound cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_acylation Acylation cluster_product Final Product 2-methylimidazole 2-methylimidazole 1-benzyl-2-methylimidazole 1-benzyl-2-methylimidazole 2-methylimidazole->1-benzyl-2-methylimidazole NaH, DMF benzyl_bromide Benzyl Bromide benzyl_bromide->1-benzyl-2-methylimidazole target_compound This compound 1-benzyl-2-methylimidazole->target_compound Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->target_compound lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->target_compound

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Compound Evaluation

This workflow outlines the necessary steps to ensure the reproducibility of experiments involving a newly synthesized compound like this compound.

G Experimental Workflow for Compound Characterization and Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Compound Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Characterization->Purity_Analysis Structural Confirmation Biological_Screening Biological Screening Purity_Analysis->Biological_Screening Characterized Compound Data_Analysis Data Analysis & Reporting Biological_Screening->Data_Analysis Experimental Data Reproducibility_Study Independent Reproducibility Study Data_Analysis->Reproducibility_Study Published Protocol & Data

References

Safety Operating Guide

Safe Disposal of 4-Acetyl-1-benzyl-2-methylimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Acetyl-1-benzyl-2-methylimidazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle it as a hazardous waste, adhering to all local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles[1]
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.[1][2]

  • Based on data for similar compounds, it may be harmful if swallowed and cause skin and eye irritation.[3][4]

  • Do not mix with other waste streams unless compatibility has been confirmed.[5]

2. Waste Collection and Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for waste collection.[2][6] Plastic containers are often preferred to glass to minimize the risk of breakage.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][5] Avoid using abbreviations or chemical formulas.[5]

  • Ensure the container is kept securely closed except when adding waste.[2]

3. Waste Storage:

  • Store the waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[6]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[2][5]

  • Complete any required hazardous waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.[5]

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][8]

5. Decontamination and Empty Container Disposal:

  • For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[2][9][10] The rinsate from this process must be collected and disposed of as hazardous waste.[2][10]

  • After triple-rinsing, the container can be air-dried in a well-ventilated area such as a fume hood.[9]

  • Once clean and dry, deface or remove the original label and the hazardous waste label before disposing of the container in the regular laboratory trash or recycling, as per your institution's guidelines.[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Container Empty? A->I C Is this a pure waste stream? B->C D Collect in a dedicated, labeled Hazardous Waste container C->D Yes E Consult EHS for compatibility before mixing C->E No F Store in designated Satellite Accumulation Area D->F E->D G Contact EHS for waste pickup and complete paperwork F->G H EHS transports for final disposal G->H M End H->M I->A No, continue use J Triple-rinse container with appropriate solvent I->J Yes K Collect rinsate as Hazardous Waste J->K L Deface label and dispose of empty container in regular trash J->L K->D Add to waste L->M

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Acetyl-1-benzyl-2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Acetyl-1-benzyl-2-methylimidazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for imidazole-class compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The required level of protection depends on the specific laboratory operation being performed.

Operation Required PPE Rationale
Weighing and Transferring (Solid) Chemical safety goggles, Nitrile gloves, Lab coat, (Optional: Face shield and respirator if dust is generated)To prevent skin and eye contact with the solid compound and to avoid inhalation of airborne particles.
Dissolving and Solution Handling Chemical safety goggles, Nitrile gloves, Lab coatTo protect against splashes and direct contact with the solution.
Running Reactions Chemical safety goggles with side shields or face shield, Nitrile gloves, Lab coatTo provide enhanced protection from potential splashes, and unexpected reactions.
Waste Disposal Chemical safety goggles, Nitrile gloves, Lab coatTo prevent exposure during the handling and transport of chemical waste.

It is imperative to always work within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[1] Confirm that all necessary PPE is available and in good condition.

  • Personal Protection: Don the appropriate PPE as specified in the table above. This includes, at a minimum, a fully buttoned lab coat, nitrile gloves, and chemical safety goggles.[1][2]

  • Weighing and Transfer: Carefully weigh the solid this compound on a tared weigh boat or paper inside the chemical fume hood to contain any dust. Use a spatula for the transfer. Avoid creating dust.[3]

  • Dissolving: Add the solid to the solvent in a suitable container (e.g., flask, beaker). If necessary, use gentle agitation (e.g., magnetic stirrer) to aid dissolution. Keep the container covered as much as possible.

  • Reaction Setup: Conduct all reactions within the chemical fume hood. Ensure that the reaction vessel is securely clamped and that any potential pressure buildup is safely managed.

  • Post-Handling: After handling the compound, wash hands thoroughly with soap and water, even after removing gloves.[1][3]

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Dispose of all solutions containing this compound in a properly labeled, sealed, and compatible hazardous waste container. Do not pour chemical waste down the drain.[1][4]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse.[5]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.[2]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh and Transfer (Solid) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Conduct Reaction dissolve->react collect_solid Collect Solid Waste react->collect_solid collect_liquid Collect Liquid Waste react->collect_liquid dispose_ppe Dispose of Contaminated PPE collect_solid->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Small Spill For a small spill within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
Large Spill Evacuate the area immediately and contact the appropriate emergency response team.[1]

Hazard Communication

The following diagram illustrates the primary hazards associated with imidazole-class compounds.

cluster_hazards Potential Hazards substance This compound harmful Harmful if Swallowed substance->harmful skin_irr Skin Irritation substance->skin_irr eye_dam Serious Eye Damage substance->eye_dam resp_irr Respiratory Irritation substance->resp_irr

Caption: Primary hazard classifications for imidazole-derived compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.